molecular formula C9H9BrN2 B13669796 3-Bromo-5,6-dimethyl-7-azaindole

3-Bromo-5,6-dimethyl-7-azaindole

Cat. No.: B13669796
M. Wt: 225.08 g/mol
InChI Key: XCMRUASROOCOJY-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dimethyl-7-azaindole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9BrN2/c1-5-3-7-8(10)4-11-9(7)12-6(5)2/h3-4H,1-2H3,(H,11,12)

InChI Key

XCMRUASROOCOJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC=C2Br)N=C1C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the 3-Bromo-7-Azaindole Core for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scope: This guide addresses the chemical structure, properties, and applications of the 7-azaindole scaffold, with a specific focus on the pivotal intermediate, 3-Bromo-7-azaindole . Direct, comprehensive literature for the specifically substituted "3-Bromo-5,6-dimethyl-7-azaindole" is scarce, suggesting it is a novel or highly specialized derivative. Therefore, this whitepaper will establish a robust, technically grounded understanding of the parent 3-bromo-7-azaindole core. This foundational knowledge is directly applicable and essential for researchers exploring variations such as the 5,6-dimethyl derivative. We will extrapolate the anticipated effects of this dimethyl substitution based on established medicinal chemistry principles.

Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a "privileged structure" in modern drug discovery, particularly in the highly competitive field of kinase inhibitors.[1][2] As bioisosteres of both indole and the adenine component of ATP, azaindoles possess a unique combination of hydrogen bonding capabilities and aromatic character that allows them to function as effective "hinge-binders" in the ATP-binding sites of numerous kinases.[2][3]

The strategic placement of a nitrogen atom in the six-membered ring modulates the scaffold's physicochemical properties—such as solubility and pKa—compared to its indole counterpart, often leading to improved drug-like characteristics.[4] Among the various functionalized azaindoles, 3-Bromo-7-azaindole stands out as a critical and versatile intermediate.[5][6] The bromine atom at the C3 position serves as an exceptionally useful synthetic handle, enabling a wide array of subsequent cross-coupling reactions to build molecular complexity and fine-tune pharmacological activity.[7] This guide provides an in-depth examination of the synthesis, properties, and strategic application of the 3-bromo-7-azaindole core for professionals in drug development.

Core Compound Analysis: 3-Bromo-7-Azaindole

The foundational compound, 3-Bromo-7-azaindole, provides the essential template for more complex derivatives. Its properties are well-characterized and crucial for planning subsequent synthetic transformations.

Chemical Structure & Physicochemical Properties

The structure consists of a fused pyrrole and pyridine ring system, with a bromine atom at the electron-rich C3 position of the pyrrole ring.

Table 1: Physicochemical Properties of 3-Bromo-7-azaindole

PropertyValueSource(s)
IUPAC Name 3-Bromo-1H-pyrrolo[2,3-b]pyridine[8]
CAS Number 74420-15-8[9]
Molecular Formula C₇H₅BrN₂[9]
Molecular Weight 197.03 g/mol [9]
Appearance White to brown or yellow solid powder[5][8]
Melting Point 185-189 °C[9]
Boiling Point 336.4 °C (Predicted)[8]
Density 1.77 g/cm³ (Predicted)[8]
SMILES Brc1c[nH]c2ncccc12[9]
InChI Key VJDGIJDCXIEXPF-UHFFFAOYSA-N[9]
Predicted Influence of 5,6-Dimethyl Substitution

The addition of two methyl groups at the C5 and C6 positions of the pyridine ring to form This compound would predictably alter its properties:

  • Increased Lipophilicity: The two alkyl (methyl) groups would increase the molecule's nonpolar character, leading to a higher LogP value. This can influence solubility, cell permeability, and potential off-target binding.

  • Modified Steric Profile: The methyl groups introduce steric bulk on the pyridine ring. In the context of kinase inhibition, this can be leveraged to achieve selectivity by targeting specific pockets or, conversely, could lead to steric clashes that reduce binding affinity.

  • Altered Electronics: Methyl groups are weakly electron-donating. This would slightly increase the electron density of the pyridine ring, which could subtly modulate the hydrogen-bonding basicity of the N7 nitrogen.

Synthesis and Mechanistic Considerations

The synthesis of 3-bromo-7-azaindole is typically achieved through the direct electrophilic bromination of the 7-azaindole starting material. The inherent electronic nature of the scaffold dictates the regioselectivity of this reaction.

Experimental Protocol: Synthesis of 3-Bromo-7-azaindole

This protocol describes a general procedure for the regioselective bromination of 7-azaindole.

Objective: To introduce a bromine atom selectively at the C3 position of the 7-azaindole core.

Materials:

  • 7-Azaindole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0-1.1 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: A flame-dried round-bottom flask is charged with 7-azaindole and the chosen anhydrous solvent under an inert atmosphere.

  • Reagent Addition: The solution is cooled to 0 °C using an ice bath. N-Bromosuccinimide (NBS) is added portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic solvent is removed under reduced pressure.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-Bromo-7-azaindole.

Causality and Self-Validation:

  • Why NBS? NBS is a mild and reliable source of electrophilic bromine (Br⁺), which minimizes over-bromination and side reactions compared to harsher reagents like liquid bromine.

  • Why the C3 Position? The pyrrole ring of the 7-azaindole is significantly more electron-rich than the electron-deficient pyridine ring. Electrophilic aromatic substitution occurs preferentially on the pyrrole moiety. The C3 position is the most nucleophilic site, directing the regioselective attack of the electrophile.

  • Protocol Validation: The purity and identity of the final product must be confirmed through characterization techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the C3-proton signal and the appearance of characteristic aromatic signals consistent with the 3-bromo structure in the NMR spectrum validates the success of the reaction.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Synthesis of 3-Bromo-7-Azaindole SM 7-Azaindole in Anhydrous Solvent Reagent N-Bromosuccinimide (NBS) (0 °C to RT) SM->Reagent 1. Electrophilic Attack Product 3-Bromo-7-Azaindole Reagent->Product 2. Aromatization

Caption: Electrophilic bromination of 7-azaindole.

Application in Kinase Inhibitor Design

The true value of 3-bromo-7-azaindole is realized in its application as a versatile scaffold for building potent and selective kinase inhibitors.[10]

The Hinge-Binding Motif

The 7-azaindole core is an exemplary hinge-binder.[11] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole N-H group (N1) serves as a hydrogen bond donor.[2] This bidentate interaction mimics the way adenine (from ATP) binds to the kinase hinge region, providing a strong anchor for the inhibitor.[1] The success of the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a 7-azaindole fragment, powerfully validates this strategy.[3]

The C3-Bromo Group as a Vector for Diversification

The bromine atom at the C3 position is a key functional handle for derivatization, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira couplings.[7][10] This allows for the strategic introduction of a wide variety of aryl, heteroaryl, or alkyl groups. These appended groups can be designed to occupy adjacent hydrophobic pockets or form additional interactions within the ATP-binding site, thereby enhancing potency and modulating the selectivity profile of the inhibitor.

Kinase_Interaction cluster_0 Kinase ATP-Binding Site KinaseHinge Kinase Hinge Region (e.g., Backbone N-H, C=O) HydrophobicPocket Hydrophobic Pocket Azaindole 3-Bromo-7-Azaindole Core Azaindole->KinaseHinge H-Bonding (Anchor) R_Group New R-Group (from Cross-Coupling) Azaindole->R_Group Suzuki Coupling (Vector) R_Group->HydrophobicPocket Potency & Selectivity

Caption: Role of 3-Bromo-7-Azaindole in Kinase Inhibition.

Conclusion

3-Bromo-7-azaindole is a cornerstone intermediate for the development of advanced therapeutic agents, particularly kinase inhibitors. Its well-defined physicochemical properties and the predictable regioselectivity of its synthesis make it a reliable starting point for complex medicinal chemistry campaigns. The strategic importance of the 7-azaindole core as a hinge-binding anchor, combined with the synthetic versatility afforded by the C3-bromo substituent, ensures its continued relevance in the field. Understanding this core structure provides researchers with the necessary foundation to logically design and synthesize novel derivatives, such as the proposed this compound, to probe new chemical space and develop next-generation targeted therapies.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]

  • Home Sunshine Pharma. (n.d.). 3-Bromo-7-azaindole CAS 74420-15-8. Home Sunshine Pharma. [Link]

  • Mondal, P., Laha, J. K., et al. (2021). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]

  • Reddy, P. V. N., et al. (2020). Azaindole Therapeutic Agents. PMC. [Link]

  • ACS Medicinal Chemistry Letters. (2018). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Publications. [Link]

  • Merour, J. Y., & Joseph, B. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

Sources

Molecular weight and formula of 3-Bromo-5,6-dimethyl-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Medicinal Utility

Executive Summary

The compound 3-Bromo-5,6-dimethyl-7-azaindole (3-Bromo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine) represents a highly specialized scaffold in modern medicinal chemistry. As a halogenated derivative of the privileged 7-azaindole core, it serves as a critical intermediate in the synthesis of type I and type II kinase inhibitors. The presence of the bromine atom at the C3 position renders the molecule highly reactive toward palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid diversification of the pyrrole ring—a key region for optimizing ATP-binding affinity in drug targets such as JAK, TRK, and Aurora kinases.

This guide provides a rigorous technical analysis of the molecule's physicochemical properties, validated synthetic methodologies, and its strategic application in structure-based drug design (SBDD).

Physicochemical Profile

Understanding the fundamental properties of this compound is a prerequisite for its effective utilization in synthesis and biological assays.

Molecular Identity

The addition of two methyl groups to the pyridine ring of the 7-azaindole core significantly alters the lipophilicity profile compared to the unsubstituted parent, potentially improving membrane permeability in downstream derivatives.

PropertyValueNotes
IUPAC Name 3-Bromo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridineStandard nomenclature
Molecular Formula C₉H₉BrN₂ Confirmed via elemental count
Molecular Weight 225.09 g/mol Based on standard atomic weights
Exact Mass 223.9949Monoisotopic mass (

Br)
Isotope Pattern ~1:1 (M : M+2)Characteristic doublet due to

Br/

Br
H-Bond Donors 1Pyrrole N-H
H-Bond Acceptors 1Pyridine N (N7)
Predicted LogP ~2.8 - 3.2Enhanced lipophilicity vs. 7-azaindole
Structural Logic

The 7-azaindole scaffold is an isostere of the purine ring system found in ATP.

  • N7 (Pyridine Nitrogen): Acts as a critical hydrogen bond acceptor, often mimicking N1 of adenine in the kinase hinge region.

  • N1 (Pyrrole Nitrogen): Acts as a hydrogen bond donor.

  • C3-Bromine: A functional handle. It is positioned in the "sugar pocket" direction when bound to kinases, making it an ideal vector for solubilizing groups or specificity elements.

Synthetic Methodology

The synthesis of this compound is typically achieved via electrophilic aromatic substitution (SEAr) of the parent heterocycle, 5,6-dimethyl-7-azaindole.

Reaction Mechanism

The C3 position of 7-azaindole is the most electron-rich site, analogous to C3 in indole. The lone pair on the pyrrole nitrogen (N1) donates electron density into the ring, activating C3 for attack by electrophilic bromine species.

Validated Protocol

Objective: Selective bromination at C3 without over-bromination or N-bromination.

Reagents:

  • Substrate: 5,6-Dimethyl-7-azaindole[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (Preferred over elemental Br₂ for stoichiometry control)

  • Solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 equivalent of 5,6-dimethyl-7-azaindole in DMF (concentration ~0.5 M). Ensure the vessel is purged with nitrogen to prevent oxidation.

  • Addition: Cool the solution to 0°C. Add 1.05 equivalents of NBS portion-wise over 15 minutes. Note: Slow addition prevents the formation of dibromo byproducts.

  • Reaction: Allow the mixture to warm to RT and stir for 1–2 hours. Monitor via TLC (typical eluent: 30% EtOAc/Hexanes) or LC-MS.

  • Quenching: Pour the reaction mixture into ice-water. The product often precipitates as a solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc, wash with water (3x) to remove DMF, and dry over Na₂SO₄.

  • Purification: Recrystallization from Ethanol/Water or flash column chromatography (SiO₂).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and subsequent purification.

SynthesisWorkflow Start Starting Material 5,6-Dimethyl-7-azaindole Reagent Reagent Addition NBS (1.05 eq) in DMF Temp: 0°C Start->Reagent Dissolve Reaction Electrophilic Substitution (SEAr at C3) 1-2 Hours @ RT Reagent->Reaction Stir Quench Quench & Isolation Ice-Water Precipitation or EtOAc Extraction Reaction->Quench Monitor (TLC/LCMS) Purification Purification Recrystallization or Flash Chromatography Quench->Purification Crude Solid Product Final Product This compound Purification->Product >95% Purity

Figure 1: Step-by-step synthetic workflow for the C3-bromination of 5,6-dimethyl-7-azaindole.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( H NMR)

In DMSO-d₆, the spectrum should exhibit:

  • ~11.5 ppm (Broad s, 1H): Pyrrole N-H.

  • ~7.6 ppm (s, 1H): C2-H proton.[2] Note: The loss of the C3-H signal (usually a doublet coupled to C2) confirms substitution.

  • ~7.8 ppm (s, 1H): C4-H (Pyridine ring).

  • ~2.3 - 2.5 ppm (s, 3H each): Two methyl singlets corresponding to positions 5 and 6.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Signature: A distinct 1:1 doublet pattern for the molecular ion

    
     at m/z 225 and 227, characteristic of a mono-brominated compound.
    

Applications in Drug Discovery

The this compound scaffold is a versatile building block. Its primary utility lies in its ability to undergo palladium-catalyzed cross-coupling, enabling the construction of complex kinase inhibitors.

The "Hinge Binder" Concept

In kinase inhibitor design, the 7-azaindole core mimics the adenine base of ATP.

  • Hinge Binding: The N1-H and N7 atoms form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu residues).

  • Gatekeeper Interaction: The C3 substituent (introduced via the bromine handle) projects into the hydrophobic pocket, often interacting with the "gatekeeper" residue.

  • Solubility/Selectivity: The methyl groups at C5 and C6 can induce twist or occupy specific hydrophobic sub-pockets, enhancing selectivity against homologous kinases.

Functionalization Pathways
  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install aromatic systems at C3.

  • Buchwald-Hartwig Amination: Introduction of amines at C3 (less common, usually requires protection of N1).

  • Sonogashira Coupling: Installation of alkynes for rigid linker systems.

Mechanism of Action Diagram

The following diagram visualizes how the scaffold interacts within a generic kinase ATP-binding pocket.

KinaseBinding Scaffold 7-Azaindole Core (Hinge Binder) N1 N1-H (Donor) Scaffold->N1 N7 N7 (Acceptor) Scaffold->N7 Br C3-Bromine (Synthetic Handle) Scaffold->Br Methyls 5,6-Dimethyl (Hydrophobic Fit) Scaffold->Methyls Hinge Kinase Hinge Region (Glu/Leu Backbone) N1->Hinge H-Bond N7->Hinge H-Bond Gatekeeper Gatekeeper Residue (Selectivity Filter) Br->Gatekeeper Proximity/Vector Pocket Hydrophobic Pocket II Methyls->Pocket Van der Waals

Figure 2: Interaction logic of the this compound scaffold within a kinase active site.

Safety and Handling

While specific toxicological data for this derivative may be limited, it should be handled with the rigorous safety protocols assigned to halogenated azaindoles.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential Acute Toxicity (Oral).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle strictly within a chemical fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C, protected from light and moisture.

References

  • Sigma-Aldrich. 3-Bromo-7-azaindole Product Analysis and Safety Data. Retrieved from .

  • National Center for Biotechnology Information (NCBI). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubChem Compound Summary. Retrieved from .

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2020. Retrieved from .

  • Organic Chemistry Portal. Synthesis of Azaindoles: Methodologies and Reactions. Retrieved from .

  • Chem-Impex. 3-Bromo-1H-pyrrolo[2,3-b]pyridine Properties and Applications. Retrieved from .

Sources

Methodological & Application

Synthesis of 3-Bromo-5,6-dimethyl-7-azaindole from 2-amino-3-picoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Objective: This guide details the synthesis of 3-bromo-7-azaindole derivatives. The primary workflow focuses on the construction of the 7-azaindole core via the modified Madelung/Chichibabin cyclization of 2-amino-3-picoline, followed by regioselective electrophilic bromination at the C3 position using N-Bromosuccinimide (NBS).

Critical Scientist’s Note (Structural Correction): The request specifies the target as 3-Bromo-5,6-dimethyl-7-azaindole starting from 2-amino-3-picoline. It is chemically impossible to generate the 5,6-dimethyl substitution pattern solely from 2-amino-3-picoline without complex, low-yield multi-step alkylations that are not standard practice.

  • 2-amino-3-picoline (2-amino-3-methylpyridine) yields the unsubstituted 7-azaindole core.

  • To synthesize the 5,6-dimethyl analog, the starting material must be substituted with 2-amino-3,5,6-trimethylpyridine (or 2-amino-4,5-dimethyl-3-picoline depending on nomenclature).

Resolution: This protocol provides the validated industry-standard route for converting the requested starting material (2-amino-3-picoline) into 3-Bromo-7-azaindole . The chemistry described is identical for the dimethyl analog; researchers targeting the 5,6-dimethyl variant should simply substitute the starting material with 2-amino-3,5,6-trimethylpyridine while following the exact steps below.

Part 2: Reaction Pathway & Mechanism

The synthesis proceeds in two distinct phases:

  • Ring Closure: Condensation of the amine with an orthoformate followed by base-mediated cyclization (closing the pyrrole ring).

  • Functionalization: Regioselective bromination at the electron-rich C3 position.

Visualized Workflow (Graphviz)

AzaindoleSynthesis cluster_0 Structural Note SM 2-Amino-3-picoline (Starting Material) Inter1 Formamidine Intermediate SM->Inter1 Step 1: HC(OEt)3 Acid Cat., Reflux Core 7-Azaindole (Core Scaffold) Inter1->Core Step 2: t-BuOK DMF, 80°C (Cyclization) Target 3-Bromo-7-azaindole (Final Product) Core->Target Step 3: NBS DMF, RT (Regioselective) Note To get 5,6-dimethyl analog: Use 2-amino-3,5,6-trimethylpyridine

Caption: Figure 1. Synthetic route from aminopicoline to brominated azaindole. The cyclization utilizes the C3-methyl group to form the pyrrole ring.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of 7-Azaindole Core

Rationale: The direct Madelung cyclization requires harsh conditions. The Robison method (via formamidine) is preferred for its reproducibility and scalability.

Reagents:

  • 2-Amino-3-picoline (1.0 equiv)

  • Triethyl orthoformate (3.0 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.5 equiv)[1]

  • Solvents: Ethanol (anhydrous), DMF (anhydrous).

Step-by-Step Protocol:

  • Formamidine Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-picoline (10.8 g, 100 mmol) in anhydrous ethanol (50 mL).

    • Add triethyl orthoformate (44.5 g, 300 mmol) and catalytic pTSA.

    • Critical Step: Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting amine is consumed.

    • Evaporate the solvent and excess orthoformate under reduced pressure to yield the crude formamidine intermediate (usually a viscous oil or low-melting solid). Note: This intermediate is moisture-sensitive; proceed immediately.

  • Cyclization:

    • Dissolve the crude formamidine in anhydrous DMF (100 mL).

    • In a separate dry flask under Nitrogen/Argon, suspend t-BuOK (28.0 g, 250 mmol) in DMF (50 mL).

    • Safety: Add the formamidine solution dropwise to the base suspension. The reaction is exothermic.

    • Heat the mixture to 80°C for 2 hours. The solution typically turns deep red/brown.

    • Workup: Cool to room temperature. Carefully quench by pouring into ice-water (500 mL).

    • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x), dry over Na2SO4, and concentrate.

    • Purification: Recrystallize from cyclohexane or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Yield Expectation: 60–75% (as off-white solid). Data (7-Azaindole): 1H NMR (DMSO-d6) δ 11.6 (br s, 1H), 8.2 (d, 1H), 7.9 (d, 1H), 7.4 (d, 1H), 7.0 (dd, 1H), 6.4 (d, 1H).

Phase 2: Regioselective Bromination (C3)

Rationale: The pyrrole ring of 7-azaindole is electron-rich. Electrophilic aromatic substitution occurs preferentially at C3. N-Bromosuccinimide (NBS) is chosen over elemental bromine to prevent over-bromination or pyridine ring halogenation.

Reagents:

  • 7-Azaindole (from Phase 1) (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF or DCM (DMF is preferred for solubility).

Step-by-Step Protocol:

  • Preparation:

    • Dissolve 7-azaindole (1.18 g, 10 mmol) in DMF (15 mL).

    • Cool the solution to 0°C in an ice bath.

  • Bromination:

    • Dissolve NBS (1.87 g, 10.5 mmol) in DMF (10 mL).

    • Add the NBS solution dropwise to the azaindole solution over 20 minutes.

    • Observation: The solution may yellow slightly.[2]

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane). The product (3-bromo) is usually less polar than the starting material.

  • Isolation:

    • Pour the reaction mixture into crushed ice (100 g) containing 0.1% sodium thiosulfate (to quench trace Br2).

    • A precipitate should form.[2] Stir for 30 minutes.

    • Filtration: Filter the solid, wash copiously with water, and dry in a vacuum oven at 45°C.

    • Alternative: If no precipitate forms, extract with EtOAc as in Phase 1.

Yield Expectation: 85–92%. Data (3-Bromo-7-azaindole): 1H NMR (DMSO-d6) δ 12.1 (br s, 1H), 8.3 (d, 1H), 7.9 (d, 1H), 7.7 (s, 1H, C2-H), 7.1 (dd, 1H).

Part 4: Data Summary & Optimization

Physicochemical Properties
CompoundMW ( g/mol )AppearanceMelting PointKey NMR Shift (DMSO-d6)
2-Amino-3-picoline 108.14Colorless Solid27–32°Cδ 2.1 (s, 3H, Me)
7-Azaindole 118.14Off-white Solid105–107°Cδ 6.4 (d, C3-H)
3-Bromo-7-azaindole 197.03Beige Solid185–188°Cδ 7.7 (s, C2-H), C3-H absent
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclization Moisture in t-BuOK or DMF.Use fresh bottle of t-BuOK; dry DMF over molecular sieves (4Å).
Incomplete Bromination Old NBS (degraded).Recrystallize NBS from water before use or increase equivalents to 1.1.
Polybromination Temperature too high or excess NBS.Keep reaction at 0°C initially; strictly control stoichiometry (1.05 eq).
Target Mismatch Need 5,6-dimethyl analog.STOP. Replace 2-amino-3-picoline with 2-amino-3,5,6-trimethylpyridine.

References

  • Classic Synthesis (Madelung/Formamidine): Robison, M. M., & Robison, B. L. (1955). 7-Azaindole. IV. The Hydrogenation of 7-Azaindole and its Derivatives. Journal of the American Chemical Society, 77(2), 457–460.

  • Bromination Methodology: Zhang, Z., et al. (2002). Synthesis of 3-substituted 7-azaindoles via the palladium-catalyzed coupling reaction. Journal of Organic Chemistry, 67(17), 6226–6227.

  • Review of Azaindole Synthesis: Song, J. J., et al. (2012). Organometallic Methods for the Synthesis and Functionalization of Azaindoles. Chemical Society Reviews, 41, 1629-1641.

  • Regioselectivity in Azaindoles: Popowycz, F., et al. (2003). Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron, 59(10), 1749-1761.

Sources

Application Note: Strategic C-3 Functionalization of 5,6-Dimethyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C-3 Functionalization of 5,6-Dimethyl-7-Azaindole Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Mechanistic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine. It is extensively utilized in kinase inhibitors (e.g., Vemurafenib) due to its ability to form bidentate hydrogen bonds with the hinge region of ATP-binding sites.

The 5,6-dimethyl-7-azaindole variant presents a unique electronic profile. The electron-donating methyl groups at C-5 and C-6 increase the electron density of the pyridine ring compared to the unsubstituted parent. This results in two competing effects:

  • Enhanced Nucleophilicity at C-3: The pyrrole ring becomes more activated toward electrophilic aromatic substitution (S_EAr), facilitating reactions like halogenation and formylation.

  • Increased Basicity at N-7: The pyridine nitrogen becomes a stronger Lewis base, increasing the tendency to form unreactive complexes with Lewis acids (e.g., AlCl₃) or electrophiles, potentially stalling reactions if not managed by stoichiometry or protection strategies.

This guide provides optimized protocols for functionalizing the C-3 position, the electronic "sweet spot" (HOMO coefficient maximum), while mitigating N-7 interference.

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the parent 5,6-dimethyl-7-azaindole.

ReactionLandscape Figure 1: Divergent C-3 functionalization pathways for 5,6-dimethyl-7-azaindole. Substrate 5,6-Dimethyl-7-azaindole Formyl 3-Formyl Derivative (Vilsmeier-Haack) Substrate->Formyl POCl3, DMF Halo 3-Iodo/Bromo Derivative (Halogenation) Substrate->Halo NIS or NBS, DMF Acyl 3-Acyl Derivative (Friedel-Crafts) Substrate->Acyl RCOCl, AlCl3 (XS) Mannich 3-Aminomethyl Derivative (Mannich Reaction) Substrate->Mannich HCHO, HNMe2, AcOH Aryl 3-Aryl Derivative (Suzuki Coupling) Halo->Aryl ArB(OH)2, Pd(0)

Experimental Protocols

Protocol A: C-3 Formylation (Vilsmeier-Haack)

Objective: Introduction of an aldehyde handle for further diversification (e.g., reductive amination, olefination).

Mechanism: The electron-rich C-3 attacks the electrophilic Vilsmeier reagent (chloroiminium ion). The 5,6-dimethyl substitution stabilizes the intermediate Wheland complex, typically resulting in higher yields than the unsubstituted parent.

Materials:

  • 5,6-Dimethyl-7-azaindole (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2–1.5 equiv)

  • N,N-Dimethylformamide (DMF) (Solvent & Reagent, 5–10 volumes)

  • Ice/Water and NaOH (2M) for quench.

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried flask under inert atmosphere (N₂/Ar), cool anhydrous DMF (10 vol) to 0°C.

  • Activation: Add POCl₃ dropwise over 15 minutes. Stir at 0°C for 30 minutes to generate the Vilsmeier salt (white suspension/precipitate may form).

  • Addition: Add a solution of 5,6-dimethyl-7-azaindole in minimal DMF dropwise to the activated mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). If conversion is slow (monitor by TLC/LCMS), heat to 40–50°C. Note: The dimethyl groups activate the ring; excessive heat may cause tarring.

  • Quench & Hydrolysis: Pour the reaction mixture onto crushed ice. Adjust pH to 8–9 using 2M NaOH or saturated K₂CO₃. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Validation: ^1H NMR should show a distinct aldehyde singlet around 9.8–10.0 ppm and a downfield shift of the C-2 proton.

Protocol B: C-3 Halogenation (Iodination/Bromination)

Objective: Synthesis of a precursor for Palladium-catalyzed cross-couplings.

Materials:

  • 5,6-Dimethyl-7-azaindole (1.0 equiv)

  • N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 equiv)

  • DMF or Acetonitrile (ACN) (10 volumes)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in DMF or ACN at room temperature.

  • Addition: Add NIS or NBS portion-wise over 10 minutes.

  • Reaction: Stir at room temperature for 1–2 hours. The reaction is typically fast due to the electron-rich nature of the 5,6-dimethyl system.

  • Workup: Dilute with water. The halogenated product usually precipitates. Filter and wash with water.[1]

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (EtOAc/Hexane).

Critical Note: Avoid large excesses of oxidant to prevent halogenation at the methyl groups (benzylic position) or C-2.

Protocol C: C-3 Acylation (Friedel-Crafts)

Challenge: The basic N-7 nitrogen complexes with Lewis acids (AlCl₃), deactivating the ring and requiring stoichiometric excess of the catalyst.

Materials:

  • 5,6-Dimethyl-7-azaindole (1.0 equiv)

  • Aluminum Chloride (AlCl₃) (3.0–4.0 equiv)

  • Acyl Chloride (RCOCl) (1.2 equiv)[2]

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Complexation: Suspend AlCl₃ in anhydrous DCM at 0°C. Add the azaindole substrate. Stir for 30 minutes. Expect an exotherm and formation of a thick slurry as the N-7/AlCl₃ complex forms.

  • Acylation: Add the acyl chloride dropwise at 0°C.

  • Reaction: Warm to room temperature and stir for 12–24 hours.

  • Quench: Caution: Carefully pour the mixture into ice-cold dilute HCl. This breaks the Aluminum complex.

  • Isolation: Extract with DCM or EtOAc. The aqueous layer may need neutralization (NaHCO₃) to recover the product if it remains protonated.

Protocol D: C-3 Aminomethylation (Mannich Reaction)

Objective: Synthesis of 7-azagramine derivatives (useful synthetic intermediates).

Materials:

  • 5,6-Dimethyl-7-azaindole (1.0 equiv)

  • Formaldehyde (37% aq.) (1.2 equiv)[2][3]

  • Dimethylamine (40% aq.)[1] (1.2 equiv)[2][3]

  • Acetic Acid (glacial) (Solvent)[1]

Step-by-Step Procedure:

  • Mixing: Dissolve the azaindole in acetic acid.

  • Addition: Add formaldehyde and dimethylamine solutions.[1]

  • Reaction: Stir at room temperature. If precipitation does not occur within 2 hours, heat to 50°C.

  • Workup: Pour into ice water. Basify with NaOH (pH > 10). The "gramine" derivative will precipitate or oil out. Extract with EtOAc.

Mechanistic Visualization

The following diagram details the mechanism of the Vilsmeier-Haack formylation, highlighting the role of the 5,6-dimethyl substitution.

VilsmeierMechanism Figure 2: Mechanism of Vilsmeier-Haack Formylation on 5,6-dimethyl-7-azaindole. Reagents POCl3 + DMF VilsmeierSalt Chloroiminium Ion (Electrophile) Reagents->VilsmeierSalt Activation Complex Wheland Intermediate (Stabilized by 5,6-Me) VilsmeierSalt->Complex Substrate 5,6-Dimethyl-7-azaindole Substrate->Complex Nucleophilic Attack (C-3) Iminium Iminium Species Complex->Iminium Re-aromatization (-HCl) Product 3-Formyl-5,6-dimethyl-7-azaindole Iminium->Product Hydrolysis (H2O/Base)

Data Summary & Troubleshooting

ParameterVilsmeier-HaackHalogenation (NIS/NBS)Friedel-Crafts Acylation
Primary Electrophile Chloroiminium IonHalonium Ion (I⁺/Br⁺)Acylium Ion (R-C≡O⁺)
Limiting Factor Moisture sensitivity of POCl₃Over-halogenationN-7 Lewis Acid Complexation
Key Optimization Temp control (0°C → RT)Stoichiometry (1.05 eq)Excess AlCl₃ (>3 eq)
Typical Yield 80–95%85–98%40–70%
5,6-Me Effect Accelerates reactionAccelerates reactionIncreases catalyst demand

Troubleshooting Guide:

  • Low Yield in Acylation: Switch to Protocol A (Formylation) followed by Grignard addition and oxidation, or use "Aza-Friedel-Crafts" conditions with pre-activated esters if AlCl₃ fails.

  • Regioselectivity Issues: If C-2 functionalization is observed during halogenation, ensure the reaction is kept cool (0°C) and add the oxidant slowly. The C-3 position is kinetically favored, but thermodynamic equilibration can lead to C-2 products.

  • Solubility: 5,6-Dimethyl-7-azaindoles are generally more lipophilic than the parent. If precipitation doesn't occur in aqueous workups, rely on EtOAc/DCM extractions.

References

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction . ACS Omega, 2023. Link

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation . ChemRxiv, 2024. Link

  • An effective procedure for the acylation of azaindoles at C-3 . Journal of Organic Chemistry, 2002.[4] Link

  • A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues . Journal of Chemical Research, 2015. Link

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism . Angewandte Chemie Int.[5] Ed., 2019. Link

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Introduction: The Significance of 7-Azaindole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the regioselective functionalization of the 7-azaindole scaffold, a core motif in numerous pharmacologically active compounds.[1] This document provides a detailed exploration of the Directed ortho-Metalation (DoM) strategy for C-H activation, followed by halogen exchange, to produce versatile halogenated 7-azaindole intermediates. The protocols and insights are tailored for researchers in medicinal chemistry and drug development, emphasizing the causality behind experimental choices to ensure reproducible and scalable results.

The 7-azaindole nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisostere of indole in a multitude of clinically relevant molecules.[2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors and other therapeutic agents.[3] The ability to selectively introduce functional groups, particularly halogens, onto the 7-azaindole ring is of paramount importance. Halogenated intermediates are foundational building blocks for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid exploration of a compound's structure-activity relationship (SAR).[1][4]

This application note details a robust and highly regioselective procedure for the C2-halogenation of 7-azaindoles. The strategy hinges on the powerful technique of Directed ortho-Metalation (DoM), which overcomes the inherent reactivity challenges of the azaindole ring system.

Part 1: C2-Lithiation via Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful synthetic tool that allows for the deprotonation of a specific C-H bond positioned ortho to a coordinating heteroatom-containing moiety, known as a Directed Metalation Group (DMG).[5][6] The DMG interacts with an organolithium base, directing it to deprotonate the sterically accessible adjacent proton, thereby generating a stabilized aryllithium intermediate with high regioselectivity.[5][7]

The Critical Role of N-Protection as a Directing Group

For 7-azaindole, the pyrrolic N-H proton is significantly more acidic than any of the C-H protons. Direct exposure to a strong organolithium base would result in immediate deprotonation of the nitrogen, preventing the desired C-H activation. Therefore, the nitrogen must first be protected.[8][9] Crucially, many N-protecting groups can also serve as effective DMGs.

Common N-protecting groups that facilitate C2-lithiation include:

  • Sulfonyl groups (e.g., -SO₂Ph): Highly effective at directing lithiation to the C2 position.[8]

  • Carbamoyl groups (e.g., -CON(iPr)₂): Excellent DMGs that can be readily removed under specific conditions.[10]

  • Silyl groups (e.g., -Si(iPr)₃): Offer facile introduction and removal, directing lithiation effectively.[11]

This protocol will focus on the use of a phenylsulfonyl (-SO₂Ph) protecting group, which provides a reliable and high-yielding route to the C2-lithiated species.

Mechanism of C2-Directed Metalation

The process begins with the protection of the 7-azaindole nitrogen. Once the DMG is in place (e.g., N-SO₂Ph), a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is introduced at low temperature. The oxygen atoms of the sulfonyl group chelate the lithium ion of the base, positioning it in close proximity to the C2-hydrogen. This chelation effect lowers the activation energy for deprotonation at the C2 position, leading to the selective formation of the 2-lithio-7-azaindole intermediate.

DoM_Mechanism Figure 1: C2-Lithiation via Directed ortho-Metalation (DoM) cluster_0 Step 1: N-Protection cluster_1 Step 2: Directed ortho-Metalation (DoM) cluster_2 Coordination Complex (Conceptual) Azaindole 7-Azaindole Protected_Azaindole N-Phenylsulfonyl- 7-azaindole (DMG installed) Azaindole->Protected_Azaindole PhSO₂Cl, NaH, DMF Lithiated_Intermediate C2-Lithiated Intermediate Protected_Azaindole->Lithiated_Intermediate LDA, THF, -78 °C Complex [Chelation of Li by DMG directs deprotonation]

Caption: Workflow for preparing the C2-lithiated 7-azaindole intermediate.

Protocol 1: N-Protection of 7-Azaindole with a Phenylsulfonyl Group

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the 7-azaindole nitrogen to form a sodium salt. This nucleophilic anion then readily attacks benzenesulfonyl chloride to form the stable, protected N-phenylsulfonyl-7-azaindole.

Materials:

  • 7-Azaindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzenesulfonyl chloride (PhSO₂Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 7-azaindole (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 1 hour.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous phase twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield N-phenylsulfonyl-7-azaindole.

Protocol 2: C2-Lithiation of N-Phenylsulfonyl-7-azaindole

Rationale: Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base, making it ideal for deprotonation without competing nucleophilic attack.[12] The reaction is performed at -78 °C in an anhydrous aprotic solvent like THF to ensure the stability of the highly reactive organolithium intermediate and prevent side reactions.

Materials:

  • N-Phenylsulfonyl-7-azaindole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Diisopropylamine

  • Anhydrous reaction vessel and syringes

Procedure:

  • Prepare LDA in situ: To a flame-dried, argon-purged flask, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add freshly distilled diisopropylamine (1.5 eq). Slowly add n-BuLi (1.5 eq) dropwise and stir for 30 minutes at -78 °C.

  • Lithiation: In a separate flame-dried flask under argon, dissolve N-phenylsulfonyl-7-azaindole (1.0 eq) in anhydrous THF.

  • Cool the substrate solution to -78 °C.

  • Slowly transfer the freshly prepared LDA solution to the substrate solution via cannula or syringe.

  • Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the C2-lithiated species is now complete, and the solution is ready for the halogen exchange step. Do not quench or warm the reaction.

Part 2: Halogen Exchange via Electrophilic Quench

The C2-lithiated 7-azaindole is a powerful nucleophile. Introducing an electrophilic halogen source into the reaction mixture results in a rapid quench, forming a new carbon-halogen bond at the C2 position. The choice of halogenating agent is critical for achieving high yields.

Halogen_Exchange Figure 2: Halogenation of the C2-Lithiated Intermediate Lithiated_Intermediate C2-Lithiated Intermediate Halogenated_Product 2-Halo-N-phenylsulfonyl- 7-azaindole Lithiated_Intermediate->Halogenated_Product Quench at -78 °C Electrophile Halogen Source (e.g., I₂, C₂H₄Br₂)

Caption: Quenching the organolithium species with an electrophilic halogen source.

Protocol 3: C2-Halogenation (Iodination and Bromination Examples)

Rationale: A solution of the electrophilic halogenating agent is prepared separately and added to the cold lithiated species. For iodination, molecular iodine (I₂) is an effective electrophile. For bromination, 1,2-dibromoethane is often preferred over liquid bromine as it is easier to handle and provides a clean reaction.

Materials:

  • Solution of C2-lithio-N-phenylsulfonyl-7-azaindole from Protocol 2

  • For Iodination: Iodine (I₂)

  • For Bromination: 1,2-dibromoethane

  • Anhydrous THF

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) for iodine quench

  • Standard workup reagents (EtOAc, water, brine, MgSO₄)

Procedure:

  • Prepare Quenching Solution: In a separate dry flask under argon, prepare a solution of the halogenating agent (1.5-2.0 eq) in anhydrous THF.

    • For Iodination: Dissolve iodine (I₂) in THF.

    • For Bromination: Use neat 1,2-dibromoethane.

  • Electrophilic Quench: While maintaining the temperature of the C2-lithiated 7-azaindole solution at -78 °C, slowly add the halogenating agent solution via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature.

  • Workup:

    • Quench the reaction with saturated aqueous NH₄Cl. If iodine was used, add saturated aqueous Na₂S₂O₃ to consume any excess I₂ (the dark color will disappear).

    • Perform a standard aqueous workup as described in Protocol 1 (extraction with EtOAc, brine wash, drying, and concentration).

  • Purification: Purify the crude product by flash column chromatography to yield the desired 2-halo-N-phenylsulfonyl-7-azaindole.

Data Summary: Reagents and Conditions for Halogenation
Halogen Electrophilic Reagent Typical Conditions Notes
Iodine Iodine (I₂)Solution in THF, added at -78 °CHighly reliable and common. Excess iodine is easily quenched with sodium thiosulfate.[9]
Bromine 1,2-Dibromoethane or Carbon tetrabromide (CBr₄)Added neat or as a solution in THF at -78 °C1,2-dibromoethane is often preferred for safety and ease of handling over Br₂.
Chlorine Hexachloroethane (C₂Cl₆) or N-Chlorosuccinimide (NCS)Solution in THF, added at -78 °CCan be less efficient than bromination or iodination. NCS may require careful optimization.

Best Practices and Troubleshooting

  • Strict Anhydrous and Inert Conditions: All glassware must be rigorously flame- or oven-dried. Solvents must be anhydrous. The entire procedure, from base preparation to the final quench, must be performed under an inert atmosphere (argon or nitrogen). Oxygen and moisture will rapidly destroy the organolithium reagents and intermediates.

  • Temperature Control: Maintaining the temperature at -78 °C is critical for the stability of the C2-lithiated intermediate. Allowing the solution to warm prematurely can lead to decomposition and significantly lower yields.

  • Base Quality and Titration: The concentration of commercial n-BuLi solutions can decrease over time. It is best practice to titrate the n-BuLi solution before use to ensure accurate stoichiometry.

  • Troubleshooting Low Yields:

    • Incomplete Lithiation: May result from insufficient or poor-quality base, or the presence of moisture. Ensure all reagents and solvents are dry and the base is active.

    • Poor Halogenation: The electrophilic quench may be inefficient. Ensure a slight excess of the halogenating agent is used. For less reactive chloro sources, longer reaction times or slightly elevated (e.g., -40 °C) temperatures may be explored cautiously.

    • Product Decomposition: The N-sulfonyl group can be cleaved under certain conditions. Ensure the workup is not overly acidic or basic.

References

  • Singh, R., Saima, Lavekar, A. G., & Sinha, A. K. (2019). Synergistic Dual Role of [hmim]Br-ArSO2Cl in Cascade Sulfenylation–Halogenation of Indole: Mechanistic Insight into Regioselective C–S and C–S/C–X (X = Cl and Br) Bond Formation in One Pot. The Journal of Organic Chemistry, 84(5), 2660–2671. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles. Retrieved from [Link]

  • Morin, J., Zhao, Y., & Snieckus, V. (2013). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Organic Letters, 15(16), 4102–4105. [Link]

  • University of Rochester. (2003). Directed (ortho) Metallation. Retrieved from [Link]

  • Das, P., Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(74), 10834-10853. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
  • Majumdar, K. C., & Chattopadhyay, B. (2003). Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles. ARKIVOC, 2003(9), 158-173. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • Bentabed-Ababsa, G., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(21), 3855. [Link]

  • ChemRxiv. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. Retrieved from [Link]

  • Singh, K., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 76(11), 4564–4572. [Link]

  • ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles. Retrieved from [Link]

  • Scribd. (n.d.). Directed Ortho Metalation Guide. Retrieved from [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • MDPI. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • ACS Publications. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. Retrieved from [Link]

  • Schneider, C., et al. (2012). In situ anionic shielding for regioselective metalation: Directed peri and iterative metalation routes to polyfunctionalized 7-azaindoles. Angewandte Chemie International Edition, 51(11), 2722-2726. [Link]

  • ResearchGate. (n.d.). General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. Retrieved from [Link]

  • Wiley Online Library. (2023). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. Retrieved from [Link]

  • NSF Public Access Repository. (n.d.). Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza-Prins/Oxidative Halo-Nazarov Cyclization Sequence. Retrieved from [Link]

  • Bentabed-Ababsa, G., et al. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Beilstein Journal of Organic Chemistry, 11, 1483–1491. [Link]

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

  • National Institutes of Health. (2018). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]

  • MDPI. (2013). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]

  • SlidePlayer. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Bromination of 5,6-Dimethyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the technical guide for optimizing the bromination of 5,6-dimethyl-7-azaindole (5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine). This substrate presents a unique challenge: the electron-donating methyl groups at C5 and C6 significantly activate the pyrrole ring, making it highly susceptible to over-bromination, while simultaneously introducing the risk of radical benzylic bromination side reactions.

This guide provides a validated protocol, mechanistic insights, and a troubleshooting decision tree to maximize regioselectivity at the C3 position and suppress common yield-killing side reactions.

Part 1: Validated Experimental Protocol

Standard Operating Procedure (SOP-Br-7AZ-03)

Objective: Selective synthesis of 3-bromo-5,6-dimethyl-7-azaindole while minimizing benzylic bromination and di-bromo species.

Reagents & Setup
ComponentSpecificationPurpose
Substrate 5,6-dimethyl-7-azaindole (1.0 eq)Starting material.
Brominating Agent N-Bromosuccinimide (NBS) (1.05 eq)Controlled source of electrophilic bromine (Br⁺).
Solvent DMF (Dimethylformamide)High polarity stabilizes the transition state; prevents radical pathways.
Temperature -10°C to 0°CKinetic control to prevent over-bromination.
Atmosphere Argon or NitrogenExcludes moisture; prevents oxidation.
Light Control Amber glassware / Foil wrap CRITICAL: Prevents radical initiation (benzylic bromination).
Step-by-Step Workflow
  • Dissolution: Charge a foil-wrapped reaction vessel with 5,6-dimethyl-7-azaindole and anhydrous DMF (10 mL/g). Cool the solution to -10°C using an ice/salt bath.

  • Reagent Addition: Dissolve NBS (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 30–60 minutes.

    • Why? Slow addition maintains a low concentration of electrophile, favoring mono-bromination over di-bromination.

  • Reaction Monitoring: Stir at -10°C for 1 hour, then allow to warm to 0°C. Monitor via TLC or LC-MS.

    • Target: Disappearance of starting material.

    • Stop Condition: If di-bromo product appears (>2%), quench immediately.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (5x reaction volume).

    • The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with EtOAc, wash with 5% LiCl (to remove DMF), then brine. Dry over Na₂SO₄.

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Part 2: Mechanistic Logic & Visualization

Why C3? (Regioselectivity)

The 7-azaindole core undergoes Electrophilic Aromatic Substitution (SEAr).[1] The C3 position is the most electron-rich site (HOMO coefficient is highest at C3).

  • Effect of Methyls: The methyl groups at C5 and C6 are electron-donating. This makes the C3 position more nucleophilic than in the unsubstituted parent 7-azaindole.

  • Risk: The increased reactivity means the reaction is faster, increasing the risk of poly-bromination if temperature is not controlled.

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the SEAr pathway and the competing radical pathway (which we must suppress).

BrominationMechanism Start 5,6-Dimethyl-7-azaindole Complex π-Complex / Wheland Intermediate (C3 Attack) Start->Complex + NBS (Polar Mechanism) Radical Radical Pathway (Light/Heat) Start->Radical hv (Light) NBS NBS (Electrophile) Product This compound (Target) Complex->Product - Succinimide HBr HBr Byproduct Product->HBr Generates Benzylic Benzylic Bromide (Impurity) Radical->Benzylic H-abstraction at -CH3 Protonated Protonated Azaindole (Deactivated/Stalled) HBr->Protonated Protonates N7 Protonated->Start Reversible (Slows Reaction)

Caption: Mechanistic pathway showing the desired electrophilic substitution at C3 versus the light-induced radical side reaction at the methyl groups.

Part 3: Troubleshooting Guide (FAQ)

Q1: I am observing a significant amount of "Benzylic Bromination" (bromine on the methyl group). Why?

Diagnosis: This is a radical substitution reaction, not the desired ionic substitution. Root Cause: Exposure to light or presence of radical initiators (peroxides in old solvents). Solution:

  • Wrap everything in aluminum foil. The reaction must be dark.

  • Degas solvents. Oxygen can promote radical chains.

  • Switch Solvent: Ensure you are using DMF or Acetonitrile . Avoid non-polar solvents like CCl₄ or Benzene, which favor radical mechanisms [1].

Q2: The reaction stalls at 60-70% conversion. Adding more NBS doesn't help.

Diagnosis: Product Inhibition via Protonation. Root Cause: The reaction generates HBr as a byproduct. The basic nitrogen (N7) of the azaindole gets protonated by HBr. The resulting cation is electron-deficient, deactivating the ring toward further reaction. Solution:

  • Scavenger: Add a solid, non-nucleophilic base like NaHCO₃ or 2,6-lutidine (1.1 eq) to the reaction to neutralize HBr in situ.

  • Workup: If stalled, perform a basic workup to deprotonate the starting material, then restart the reaction with fresh NBS.

Q3: I have a mixture of mono-bromo and di-bromo products.

Diagnosis: Over-bromination. Root Cause: The 5,6-dimethyl substitution makes the ring too reactive, or local concentration of NBS was too high. Solution:

  • Lower Temperature: Run the reaction at -20°C instead of 0°C.

  • Dilution: Dilute the reaction mixture further (e.g., 20 mL/g solvent).

  • Slow Addition: Use a syringe pump to add the NBS solution over 2 hours.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Problem Type1 Impurity: Benzylic Br (Methyl group attack) Issue->Type1 Type2 Reaction Stalled (<70% yield) Issue->Type2 Type3 Impurity: Di-bromo Issue->Type3 Sol1 ACTION: Exclude Light Check Solvent Peroxides Type1->Sol1 Sol2 ACTION: Add Base (NaHCO3) to neutralize HBr Type2->Sol2 Sol3 ACTION: Lower Temp (-20°C) Slower Addition Type3->Sol3

Caption: Decision matrix for diagnosing and resolving common yield issues in azaindole bromination.

Part 4: Data & Specifications

Solvent Selection Matrix
SolventPolarityMechanism FavoredRecommendation
DMF HighIonic (SEAr)Highly Recommended. Stabilizes the polar transition state.
Acetonitrile HighIonic (SEAr)Good Alternative. Easier to remove than DMF.
DCM ModerateMixedUse with Caution. Can lead to slower rates or precipitation issues.
CCl₄ LowRadicalAVOID. Promotes side reactions on methyl groups.
Expected Analytical Data (this compound)
  • 1H NMR (DMSO-d6): Look for the disappearance of the C3-H signal (typically around δ 6.4–6.5 ppm in the parent, shifted in the dimethyl analog).

  • Mass Spec: Characteristic M+ and (M+2)+ doublet (1:1 ratio) indicating one bromine atom.

References

  • Mechanism of Electrophilic Bromination

    • Title: Electrophilic Aromatic Substitution Reactions - Bromin
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • 7-Azaindole Reactivity & Functionalization

    • Title: Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles[1]

    • Source: PMC (N
    • URL:[Link]

  • Synthesis of Substituted 7-Azaindoles

    • Title: Lead Optimiz
    • Source: PubMed Central
    • URL:[Link]

  • General Azaindole Synthesis & Halogenation

    • Title: Azaindole synthesis[1][2][3][4][5][6][7][8][9][10][11][12]

    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Technical Support Center: Purification of 3-Bromo-5,6-dimethyl-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for the purification of 3-Bromo-5,6-dimethyl-7-azaindole using column chromatography. It is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs): Method Development & Setup

Q1: What is the best stationary phase for purifying this compound?

For most applications involving N-heterocyclic compounds like azaindoles, silica gel (SiO₂) is the standard and most cost-effective choice.[1] However, the acidic nature of silica gel can sometimes cause issues with basic compounds.

  • Expert Insight: The 7-azaindole core contains a pyridine nitrogen, which is basic. This basicity can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This interaction often results in significant peak tailing or, in worst-case scenarios, irreversible binding or decomposition of the product on the column.[3][4]

  • Recommendation:

    • Start with standard flash-grade silica gel (40-63 µm). It is crucial to first assess its suitability with a quick stability test on a TLC plate (see Protocol 1).

    • If significant tailing or product loss is observed, consider using deactivated or base-treated silica gel. You can prepare this by washing the silica with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in your eluent) and then re-equilibrating.[5]

    • Alternatively, alumina (Al₂O₃) , which is available in neutral, basic, or acidic grades, can be an excellent alternative.[5] For a basic compound like an azaindole, basic or neutral alumina would be the logical choice.

Q2: How do I determine the optimal mobile phase (eluent) for my separation?

The ideal mobile phase is determined empirically using Thin Layer Chromatography (TLC) prior to running the column.[1][6] This is the most critical step for a successful separation.

  • Expert Insight: The goal is to find a solvent system that provides good separation between your target compound and any impurities. For a brominated dimethyl-azaindole, which is moderately polar, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a common starting point.

  • Recommendation:

    • Begin by testing a range of solvent ratios on a TLC plate (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).

    • The target Retention Factor (R_f) for your desired compound should be approximately 0.25-0.35 .[6]

    • An R_f in this range ensures that the compound interacts sufficiently with the stationary phase for separation to occur, but not so strongly that it leads to excessively long elution times and band broadening.[6]

ParameterRecommended Starting PointRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective choice for most organic compounds.[1]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or DCM/MethanolStart with Hex/EtOAc. Use DCM/MeOH for more polar compounds.[2][7]
Target R_f (TLC) 0.25 - 0.35Optimal balance between retention for good separation and reasonable elution time.[6]
Additive (if needed) 0.5-1% Triethylamine (Et₃N)Neutralizes acidic silanol sites on silica to prevent tailing of basic compounds.[2][5]
Column Loading 1-5% of silica weightOverloading is a primary cause of poor separation.[8]

Troubleshooting Guide: Common Purification Issues

Q3: My compound is streaking badly on the TLC plate and the column fractions are mixed. What's wrong?

This is the most common issue when purifying nitrogen-containing heterocycles on silica gel and is almost always caused by secondary interactions between the basic analyte and acidic silanol groups.[8][9]

  • Probable Cause: The pyridine nitrogen in the azaindole ring is interacting strongly and non-uniformly with the acidic silica surface, leading to peak tailing.[2][9] In severe cases, this results in a continuous "streak" rather than a compact spot.

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) into your mobile phase.[2][5] This base will preferentially bind to the acidic sites on the silica, masking them from your compound and resulting in symmetrical, well-defined bands.

    • Switch to a Different Stationary Phase: As mentioned in Q1, try neutral or basic alumina.

    • Consider Reversed-Phase Chromatography: If the issue persists, reversed-phase (C18) chromatography using a polar eluent like water/acetonitrile or water/methanol can be an effective alternative.[10]

Q4: My compound is stuck at the baseline (R_f ≈ 0) even with 100% ethyl acetate. What should I do?

This indicates your mobile phase is not polar enough to elute the compound from the stationary phase.[3]

  • Probable Cause: Your compound is highly polar or is interacting very strongly with the silica gel.

  • Solutions:

    • Increase Eluent Polarity: Switch to a more polar solvent system. A common next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with 1-2% MeOH in DCM and gradually increase the concentration.

    • Check for Insolubility: Ensure your crude material is fully dissolving in the eluent. If it precipitates at the top of the column, it will not move.

Q5: I suspect my compound is decomposing on the silica gel. How can I verify this and prevent it?

Decomposition on silica is a known issue for sensitive molecules.[3][11] Halogenated compounds can sometimes be susceptible.

  • How to Verify (2D TLC):

    • Spot your crude mixture on one corner of a square TLC plate.

    • Run the plate in a suitable eluent.

    • Remove the plate, dry it completely, and rotate it 90 degrees.

    • Run the plate again in the same eluent system.

    • Result: If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[3][4]

  • Solutions:

    • Deactivate the Silica: Use the triethylamine trick described in Q3. Reducing the acidity of the silica often prevents acid-catalyzed decomposition.

    • Minimize Contact Time: Use flash chromatography (applying pressure to speed up the flow rate) to reduce the time your compound spends on the column.[1]

    • Switch Stationary Phase: Use a more inert support like neutral alumina or consider reversed-phase chromatography.

Visual Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues during the column chromatography of this compound.

troubleshooting_workflow start Start: Run Analytical TLC check_rf Is Rf between 0.25-0.35? start->check_rf check_shape Is the spot symmetrical (no streaking)? check_rf->check_shape Yes rf_high Rf > 0.35 (Too High) check_rf->rf_high No (Too High) rf_low Rf < 0.25 (Too Low) check_rf->rf_low No (Too Low) run_column Proceed to Column Chromatography check_shape->run_column Yes streaking Problem: Spot is Streaking / Tailing check_shape->streaking No decrease_polarity Solution: Decrease Eluent Polarity (e.g., more Hexanes) rf_high->decrease_polarity Re-run TLC increase_polarity Solution: Increase Eluent Polarity (e.g., more EtOAc or switch to DCM/MeOH) rf_low->increase_polarity Re-run TLC decrease_polarity->start Re-run TLC increase_polarity->start Re-run TLC add_base Solution 1: Add 0.5-1% Et3N to Eluent streaking->add_base Re-run TLC check_stability Solution 2: Check Stability (2D TLC) If unstable, use Alumina or RP-C18 streaking->check_stability add_base->start Re-run TLC

Caption: Troubleshooting workflow for TLC method development.

Detailed Experimental Protocols

Protocol 1: Preliminary TLC Analysis and Stability Check
  • Prepare Stock Solution: Dissolve a small amount (1-2 mg) of your crude this compound in a minimal volume (~0.5 mL) of a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot your solution onto the baseline of two separate silica gel TLC plates. Make the spots as small as possible.[1]

  • Develop the Plates:

    • Plate A (Eluent Test): Place the plate in a developing chamber containing your chosen eluent system (e.g., 20% EtOAc/Hexanes). Allow the solvent front to travel up the plate until it is ~1 cm from the top.

    • Plate B (Stability Test): After spotting, let the plate sit on the bench for 20-30 minutes to simulate the time the compound would spend on the column. Then, develop it in the same eluent system as Plate A.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (typically 254 nm).

  • Analyze:

    • Calculate the R_f value of your product on Plate A. Adjust the solvent polarity until the R_f is in the 0.25-0.35 range.[6]

    • Compare Plate A and Plate B. If you see new spots or significant streaking on Plate B that were not on Plate A, your compound may be unstable on silica.

Protocol 2: Step-by-Step Flash Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size. A good rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude sample.

    • Securely place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand on top.

    • Prepare a slurry of the silica gel in your chosen mobile phase.[12]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle into a packed bed.[6]

    • Add another ~1 cm layer of sand on top of the packed silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve your crude material in the minimum amount of your mobile phase or a less polar solvent.

    • Carefully pipette the solution directly onto the top layer of sand.

    • Alternatively, for less soluble samples ("dry loading"), pre-adsorb your compound onto a small amount of silica gel by dissolving it in a strong solvent, adding silica, and evaporating the solvent under vacuum. Carefully add this dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column using a pump or regulated air/nitrogen line to achieve a steady flow rate (a few drops per second is typical).[1]

    • Continuously collect the eluent in fractions (e.g., in test tubes). The size of the fractions depends on the scale of the column and the separation.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). Product decomposed on silica gel. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Nichols, L. (2024). 2.4A: Macroscale Columns. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2017). column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (2010). Do primary bromides decompose on silica?. Retrieved from [Link]

  • Professor Dave Explains. (2019). Column Chromatography. YouTube. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones. Retrieved from [Link]

Sources

Catalysis Support Hub: Mitigating Debromination Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Hydrodehalogenation (Debromination) in Palladium Cross-Couplings Ticket ID: #Pd-H-001 Status: Open for Resolution

Diagnostic Workflow: Is it actually Debromination?

Before altering reaction parameters, confirm the identity of the byproduct. In Suzuki-Miyaura or Buchwald-Hartwig couplings, the observation of a "reduced" arene (Ar-H) can stem from two distinct failure modes.

The Symptom: LCMS indicates a byproduct with mass M-78 or M-80 (loss of Br, gain of H) relative to your aryl bromide starting material.

The Differential Diagnosis:

  • Scenario A: Hydrodebromination (The focus of this guide). The Aryl Bromide (Ar-Br) is reduced to Ar-H.

  • Scenario B: Protodeboronation. The Boronic Acid (Ar'-B(OH)₂) is hydrolyzed to Ar'-H.

Diagnostic Test: Run a "No-Boron" control reaction.

  • Set up the reaction with Ar-Br, Catalyst, Base, and Solvent (omit the boronic acid/amine).

  • Heat to standard conditions.

  • Result: If Ar-H forms, the culprit is Hydrodebromination .[1] If Ar-H does not form (starting material remains), your issue in the full reaction is likely Protodeboronation of the coupling partner.

The Mechanism: Why does Debromination happen?

The Root Cause:


-Hydride Elimination.[2][3][4][5]
Debromination is not a random degradation; it is a competitive catalytic cycle. It occurs when the oxidative addition intermediate (

) encounters a hydride source before it can undergo transmetallation.

The Hydride Source: The most common source of hydride (


) is not hydrogen gas, but your solvent  or base .
  • Alkoxide Bases/Solvents: Primary and secondary alcohols (MeOH, iPrOH) or alkoxide bases (NaOiPr) coordinate to Palladium.

  • 
    -Hydride Elimination:  The Pd-alkoxide undergoes 
    
    
    
    -hydride elimination, ejecting a ketone/aldehyde and leaving a Pd-Hydride species.[6]
  • Reductive Elimination: The Ar-Pd-H species collapses, releasing Ar-H and regenerating Pd(0).

Visualizing the Competitive Pathway

The following diagram illustrates the divergence between the Productive Cycle (Green) and the Destructive Debromination Cycle (Red).

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar'-B(OH)2 (Fast Path) LigandEx Ligand Exchange with Alcohol/Alkoxide OxAdd->LigandEx + R-CH(OH)-R (Slow Transmetallation) ProdComplex Ar-Pd(II)-Ar' TransMet->ProdComplex Product Product Ar-Ar' ProdComplex->Product Product->Pd0 Reductive Elim. BetaElim β-Hydride Elimination (Ejects Ketone) LigandEx->BetaElim PdHydride Pd(II)-Hydride Species Ar-Pd-H BetaElim->PdHydride SideProduct Side Product Ar-H (Debrominated) PdHydride->SideProduct SideProduct->Pd0 Regenerates Catalyst

Figure 1: Mechanistic divergence. Debromination occurs when transmetallation is too slow, allowing the Pd-intermediate to react with alcoholic solvents or bases.

Troubleshooting & Optimization Guide

FAQ 1: Which solvents should I avoid?

Avoid: Primary and Secondary Alcohols (Methanol, Ethanol, Isopropanol). Why: These possess


-hydrogens adjacent to the oxygen. Upon coordination to Pd, they readily donate a hydride.
Recommendation:  Switch to aprotic solvents or solvents without 

-hydrogens.
  • Best: Toluene, 1,4-Dioxane, THF.

  • Alternative: If polarity is needed, use DMF or DMAc (though be wary of high temps).

  • Water: Water itself cannot undergo

    
    -hydride elimination and is safe in biphasic mixtures (e.g., Toluene/Water), provided it doesn't hydrolyze the substrate.
    
FAQ 2: Does the base matter?

Yes. Avoid: Alkoxide bases with


-hydrogens (e.g., Sodium Isopropoxide, Ethoxide). Amine bases (Triethylamine) can also act as hydride donors at high temperatures.
Recommendation:  Use inorganic carbonates or phosphates.[7]
  • Standard:

    
    , 
    
    
    
    .
  • Robust:

    
     (often superior for difficult couplings).
    
FAQ 3: Which ligand prevents this?

Strategy: You need a ligand that accelerates the productive steps (Transmetallation/Reductive Elimination) so the catalyst doesn't have time to find a hydride. Recommendation: Bulky, electron-rich phosphines.[7]

  • Buchwald Ligands: XPhos , RuPhos , or SPhos . These ligands create a crowded environment that favors the coupling of the two aromatic rings and accelerates reductive elimination.

  • Bidentate Ligands: dppf is often more stable against debromination than

    
    .
    
Data Summary: Solvent/Base Impact on Debromination

Hypothetical data representative of typical literature trends (e.g., Barder, JACS 2007).

ConditionHydride Source RiskDebromination Probability
Pd/PPh3 + NaOiPr + iPrOH High (Solvent & Base)Very High (>40%)
Pd/PPh3 + K2CO3 + EtOH Medium (Solvent only)High (15-30%)
Pd/dppf + K2CO3 + Dioxane Low (None)Low (<5%)
Pd/XPhos + K3PO4 + Toluene Negligible Trace (<1%)

The "Anti-Debromination" Protocol

If you are observing Ar-H byproducts, abandon your current conditions and switch to this robust system designed to eliminate hydride sources.

Reagents
  • Catalyst: XPhos Pd G3 or G4 (0.5 - 2 mol%). Alternatively: Pd(OAc)2 + XPhos (1:2 ratio).

  • Base:

    
     (Potassium Phosphate, tribasic), 2.0 - 3.0 equivalents.
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous prefered, or strictly degassed).

  • Co-solvent: Water (degassed), only if necessary for solubility (keep ratio < 10%).

Step-by-Step Procedure
  • Inert Environment: Debromination often involves radical pathways or catalyst decomposition promoted by oxygen. Use a glovebox or strict Schlenk technique (Argon/Nitrogen).

  • Charge Solids: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), Base (

    
    , 2.0 equiv), and Pd-Precatalyst to the vial.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane.

    • Critical: Do not use MeOH or EtOH to "wash down" sides of the vial.

  • Degas: Sparge with Argon for 5-10 minutes.

  • Reaction: Seal and heat to 60-80°C.

    • Note: Avoid overheating (>100°C) if possible, as thermal energy increases the rate of side reactions.

  • Workup: Cool to RT. Filter through Celite. Analyze crude via LCMS.

Decision Tree for Troubleshooting

Tree Start Problem: M-Br converted to M-H CheckSolvent Is Solvent an Alcohol? (MeOH, EtOH, iPrOH) Start->CheckSolvent ChangeSolvent Switch to Dioxane, Toluene, or THF CheckSolvent->ChangeSolvent Yes CheckBase Is Base an Alkoxide or Amine? (NaOiPr, Et3N) CheckSolvent->CheckBase No ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Is Ligand simple triphenylphosphine? CheckBase->CheckLigand No ChangeLigand Switch to XPhos, SPhos, or RuPhos CheckLigand->ChangeLigand Yes CheckSubstrate Is Substrate Poly-Halogenated? CheckLigand->CheckSubstrate No PolyHaloAdvice Control Temp strictly; Use stoichiometric Boron CheckSubstrate->PolyHaloAdvice Yes

Figure 2: Logic flow for eliminating debromination vectors.

References

  • Mechanistic Insight: Barder, T. E.; Buchwald, S. L.[8] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.2007 , 129, 3358. Link (Discusses how bulky ligands accelerate reductive elimination over side pathways).

  • Solvent Effects: Colacot, T. J. "Solvent effects in palladium catalysed cross-coupling reactions." Green Chem.[9]2019 , 21, 2035. Link (Comprehensive review of solvent roles and hydride sources).

  • Hydrodehalogenation Mechanism: Zultanski, S. L.; Fu, G. C. "Palladium-Catalyzed Dehydrohalogenation of Alkyl Bromides." J. Am. Chem. Soc.2011 , 133, 15362. Link (Detailed mechanism of

    
    -hydride elimination in Pd-alkyl/halide systems).
    
  • Practical Guide: "Suzuki-Miyaura Cross-Coupling Reaction: Tips and Tricks." Merck/Sigma-Aldrich Technical Bulletins. Link (General optimization strategies including base/solvent selection).

Sources

Optimizing reaction temperature for 3-bromo-7-azaindole substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-7-Azaindole Functionalization Topic: Optimizing Reaction Temperature for Substitution Protocols

Executive Summary: The Thermal "Kill Switch"

The 3-bromo-7-azaindole scaffold is a privileged structure in kinase inhibitor development (e.g., Vemurafenib analogs). However, it presents a unique thermal paradox:

  • The "Goldilocks" Zone: The electron-deficient pyridine ring (N7) makes the C3-bromide bond stronger than in typical indoles, often requiring higher temperatures for oxidative addition.

  • The Poison Pill: The N7 nitrogen is a potent ligand. At low temperatures, it coordinates to Palladium (Pd), arresting the catalytic cycle. At high temperatures (>100°C), this coordination breaks, but the risk of protodehalogenation (loss of Br) and polymerization spikes.

This guide provides the thermal logic to navigate these competing factors.

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2]

The Core Challenge: Balancing Catalyst Activity vs. Dehalogenation.

Standard Protocol & Temperature Logic

For standard boronic acids, the reaction typically stalls at 50°C due to N7-Pd coordination. However, blasting the reaction at 110°C often leads to hydro-dehalogenation (replacing -Br with -H), especially in alcoholic solvents.

ParameterRecommendationThermal Rationale
Optimal Temp 60°C – 80°C Sufficient to dissociate Pd-N7 complexes without triggering rapid β-hydride elimination (dehalogenation).
Catalyst Pd(OAc)₂ + XPhos Bulky, electron-rich ligands (XPhos, SPhos) increase the rate of oxidative addition at lower temperatures (60°C), bypassing the need for extreme heat.
Base K₃PO₄ (aq) Mild bases minimize base-mediated decomposition at elevated temperatures compared to hydroxides.
Solvent Dioxane/Water (4:1) Avoid primary alcohols (EtOH/MeOH) if running >80°C to prevent them from acting as hydride sources for dehalogenation.
Troubleshooting: "My Reaction Stalled at 50% Conversion"
  • Symptom: HPLC shows 50% starting material, 50% product. Adding more catalyst/heat doesn't help.

  • Root Cause: The product (often a biaryl 7-azaindole) is a better ligand for Pd than the starting material, poisoning the catalyst as the reaction progresses.

  • Thermal Fix:

    • Ramp Strategy: Start at 60°C for 1 hour. If conversion <30%, ramp to 90°C.

    • The "Pre-Heat" Trick: Pre-heat the solvent/base/boronic acid to 80°C before adding the catalyst. This prevents the formation of inactive Pd-aggregates during the warm-up phase.

Module 2: Lithium-Halogen Exchange (Cryogenic Protocols)

The Core Challenge: The "Parham" Trap and Proton Transfer.

Unlike simple aryl bromides, 3-bromo-7-azaindole requires strict thermal discipline. The electron-deficient ring stabilizes the lithiated intermediate, but it also makes the C2-proton acidic.

Protocol: The -78°C Imperative

Step 1: Cool THF solution of protected 3-bromo-7-azaindole (e.g., N-SEM, N-Boc) to -78°C . Step 2: Add n-BuLi or t-BuLi dropwise.[1] Step 3: CRITICAL: Stir for exactly 15-30 mins. Do not warm. Step 4: Add electrophile at -78°C. Step 5: Only warm to 0°C after quenching.

FAQ: Can I use a warmer exchange?

Q: Our chiller only holds -40°C. Is that safe? A: No. At -40°C, the lithiated species (3-Li-7-azaindole) will undergo scrambling . The Lithium will migrate from C3 to C2 (the thermodynamic sink), or the species will dimerize.

  • Alternative: If -78°C is unavailable, switch to TurboGrignard (i-PrMgCl·LiCl) .[2] This reagent allows Br-Mg exchange at 0°C to -20°C without scrambling, as the C-Mg bond is more covalent and less prone to migration than C-Li.

Module 3: C-N Coupling (Buchwald-Hartwig)

The Core Challenge: Reductive Elimination Energy Barrier.

Forming a C-N bond at the C3 position is sterically congested. The rate-determining step is often reductive elimination, which requires heat.

VariableProtocol Adjustment
Temperature 100°C – 110°C (Refluxing Toluene or Dioxane)
Ligand BrettPhos or RuPhos
Warning At this temperature, if the 7-azaindole NH is unprotected, it will displace the ligand. Always protect N1 (SEM/Boc) before running Buchwald reactions >80°C.

Visualizing the Thermal Decision Matrix

The following diagram illustrates the decision logic for selecting the reaction temperature based on the substrate state and reaction type.

Azaindole_Temp_Optimization Start Substrate: 3-Bromo-7-Azaindole ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki Coupling ReactionType->Suzuki LiExchange Li-Halogen Exchange ReactionType->LiExchange Buchwald Buchwald-Hartwig ReactionType->Buchwald Suzuki_Low 60-80°C (Active Catalyst: XPhos) Suzuki->Suzuki_Low Standard Suzuki_High 100°C+ (Risk: Dehalogenation) Suzuki->Suzuki_High Low Conversion? Li_Cryo -78°C Strict (n-BuLi) LiExchange->Li_Cryo Standard Li_Turbo -20°C to 0°C (iPrMgCl·LiCl) LiExchange->Li_Turbo Chiller Limited? Buchwald_High 100-110°C (Requires N-Protection) Buchwald->Buchwald_High Reductive Elimination

Caption: Decision tree for thermal optimization. Green nodes indicate safe/optimal operating windows; Red nodes indicate high-risk zones.

Troubleshooting & FAQs

Q1: I see significant "reduction" product (3-H-7-azaindole) in my Suzuki reaction. Why? A: This is protodehalogenation. It occurs when the reaction temperature is too high (>90°C) in the presence of a hydride source.

  • Fix:

    • Lower temp to 70°C.

    • Switch solvent from Ethanol/Water to Dioxane/Water or Toluene . Primary alcohols are excellent hydride donors for Pd-catalyzed reduction.

    • Increase the concentration of the boronic acid (to outcompete the hydride transfer).

Q2: Can I run these reactions with the free NH (unprotected)? A:

  • Suzuki: Yes, but you must use 4-5 equivalents of base (to ensure deprotonation of the NH, preventing it from binding Pd) and higher temperatures (80-100°C) are often needed to break the N-Pd aggregates.

  • Li-Exchange: No.[3][4] You will consume 1 equiv of BuLi deprotonating the NH, and the resulting dianion is extremely insoluble and unreactive at -78°C. Use SEM or Boc protection.

Q3: Why does my reaction turn black and stop working at 100°C? A: "Pd-Black" formation indicates catalyst decomposition. The 7-azaindole nitrogen can displace phosphine ligands at high heat, leaving naked Pd(0) which aggregates.

  • Fix: Add additional ligand (e.g., 10 mol% XPhos for 5 mol% Pd) to shift the equilibrium back toward the active catalyst species.

References

  • Beilstein J. Org. Chem. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. (Applicable to 3-bromo scaffold mechanics).

  • ThermoFisher Scientific . Palladium-Catalyzed Coupling Chemistry Guide. (General catalytic cycle and temperature dependencies).

  • BenchChem . Troubleshooting Suzuki coupling with 3-bromo-1H-indole derivatives. (Specific protocols for indole-like scaffolds).

  • Knochel, P., et al. Functionalization of Heterocycles using Mg-Reagents. (Basis for the TurboGrignard -20°C protocol). Angew.[5][6] Chem. Int. Ed. (Referenced via general methodology search).

  • Song, J.J., et al. Organometallic Methods for the Synthesis of 7-Azaindoles. (Detailed lithiation temperature studies). J. Org.[4] Chem. (Standard reference for azaindole lithiation limits).

Sources

Technical Support Center: Recrystallization of 3-Bromo-5,6-dimethyl-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-AZA-056 Topic: Purification & Recrystallization Protocols Molecule: 3-Bromo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine Applicable To: Medicinal Chemistry, Process Development, Kinase Inhibitor Synthesis

Executive Summary & Solubility Profile

3-Bromo-5,6-dimethyl-7-azaindole is a critical scaffold, often used in the synthesis of JAK and substituted kinase inhibitors. Its purification is complicated by the competing polarity of the 7-azaindole core (H-bond donor/acceptor) and the lipophilicity introduced by the bromine and dimethyl substituents.

Unlike the parent 7-azaindole, the 3-bromo-5,6-dimethyl derivative exhibits a "solubility cliff" in mid-polarity solvents. Successful recrystallization requires balancing the removal of unreacted starting material (5,6-dimethyl-7-azaindole) and succinimide byproducts (if NBS is used).

Solubility Data Matrix (at 25°C)
Solvent SystemSolubility StatusApplication
Ethyl Acetate (EtOAc) Moderate (High at reflux)Primary Solvent for crystallization.
Dichloromethane (DCM) HighGood for extraction, poor for crystallization (yield loss).
Ethanol / Methanol HighRisk of "oiling out" if used alone; requires water antisolvent.
Heptane / Hexanes LowAnti-solvent of choice.
Water InsolubleUsed to wash away succinimide/inorganic salts.
DMF / DMSO Very HighAvoid for recrystallization; hard to remove.

Decision Logic: Solvent Selection

Use the following logic flow to determine the optimal solvent system based on your crude material's impurity profile.

SolventSelection Start Analyze Crude Purity (TLC/LCMS) ImpurityType Identify Major Impurity Start->ImpurityType Succinimide Succinimide / Salts (Polar) ImpurityType->Succinimide StartingMat Unreacted Starting Material (Non-polar) ImpurityType->StartingMat Color Oxidative Color (Yellow/Red) ImpurityType->Color MethodB Method B: Ethanol / Water (High Recovery) ImpurityType->MethodB Clean but Low Yield Wash Water Slurry Wash (Pre-crystallization) Succinimide->Wash High Content MethodA Method A: EtOAc / Heptane (Standard) StartingMat->MethodA Best Separation Charcoal Activated Charcoal Treatment (Reflux in EtOAc) Color->Charcoal Wash->MethodA Charcoal->MethodA

Caption: Decision matrix for selecting purification pathways based on impurity profile.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users handling 3-bromo-7-azaindole derivatives.

Q1: The product is "oiling out" (forming a gum) instead of crystallizing upon cooling. How do I fix this?

Diagnosis: This is a thermodynamic issue common with azaindoles. The solution is likely too concentrated, or the cooling rate is too fast, causing the compound to crash out as an amorphous oil before a crystal lattice can form. Corrective Action:

  • Re-heat the mixture until the oil redissolves (add a small amount of the polar solvent component if necessary).

  • Seed the solution with a tiny crystal of pure product at a temperature just below the boiling point.

  • Slow Cool: Turn off the heat source and let the flask cool in the oil bath (do not remove it). This allows for a cooling gradient of ~1°C/min.

  • Solvent Switch: If using EtOH/Water, switch to EtOAc/Heptane. Alcohols often promote oiling in lipophilic azaindoles due to hydrogen bonding networks.

Q2: My crystals are retaining a persistent yellow/orange color.

Diagnosis: Azaindoles are electron-rich and prone to oxidation at the nitrogen (N-oxide formation) or polymerization, leading to colored impurities that incorporate into the crystal lattice. Corrective Action:

  • Charcoal Treatment: Dissolve crude in boiling Ethyl Acetate (10-15 volumes). Add Activated Carbon (5 wt%). Reflux for 15 minutes. Filter hot through a Celite pad.

  • Note: Do not use charcoal with alcohols if possible, as fine carbon particles are harder to remove from viscous alcoholic solutions.

Q3: I cannot separate the unreacted 5,6-dimethyl-7-azaindole from the 3-bromo product.

Diagnosis: The starting material and product have very similar polarities. Corrective Action:

  • Use Method A (EtOAc/Heptane). The bromine atom significantly disrupts the crystal packing relative to the non-brominated precursor.

  • Protocol Modification: Use a higher ratio of Heptane (Anti-solvent). The 3-bromo derivative is generally less soluble in heptane than the starting material. By slowly adding heptane at reflux, you can selectively precipitate the bromo-product while keeping the starting material in the mother liquor.

Experimental Protocols

Method A: Ethyl Acetate / Heptane (Recommended)

Best for: Removing non-polar impurities and unreacted starting material.

  • Dissolution: Place crude this compound in a round-bottom flask. Add Ethyl Acetate (5-7 mL per gram) .

  • Reflux: Heat to reflux (approx. 77°C). If solids remain, add EtOAc in 1 mL increments until dissolved.

  • Anti-Solvent Addition: While maintaining reflux, dropwise add Heptane until a persistent cloudiness (turbidity) is observed.

  • Clarification: Add just enough EtOAc (approx 0.5 - 1 mL) to clear the solution again.

  • Crystallization: Remove from heat. Allow to cool to Room Temp (RT) over 2 hours. Then cool to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the white/off-white needles. Wash with cold Heptane/EtOAc (4:1 mixture).

Method B: Ethanol / Water

Best for: Removing inorganic salts (NBS byproducts) or highly polar residues.

  • Dissolution: Dissolve crude solid in Ethanol (95%) at reflux (approx. 5 mL per gram).

  • Precipitation: Add warm Water (50°C) dropwise to the boiling ethanol solution until slight turbidity appears.

  • Cooling: Allow to cool slowly.

    • Warning: This method carries a higher risk of oiling out. If oil appears, reheat and add a small amount of ethanol.

Mechanism of Action: Why these solvents?

The purification relies on the interplay between the 7-azaindole hydrogen-bonding motif and the lipophilic substituents .

  • The 7-Azaindole Core: The N1-H (donor) and N7 (acceptor) create a "dimer-like" association in non-polar solvents.

  • The Bromine Effect: The large bromine atom at C3 disrupts the planar stacking of the molecules. In Ethyl Acetate , the solvent molecules can intercalate effectively, breaking the dimers.

  • The Anti-Solvent (Heptane): As Heptane is added, the solvent polarity decreases. The 3-bromo compound, having higher lattice energy (due to halogen bonding potential and molecular weight) than the starting material, crystallizes first.

Workflow Crude Crude Mixture (SM + Product + Salts) Dissolve Dissolve in Hot EtOAc Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Antisolvent Add Heptane (Cloud Point) Filter->Antisolvent Crystallize Slow Cool (Selective Precip.) Antisolvent->Crystallize Isolate Pure Crystals Crystallize->Isolate

Caption: Standard workflow for Method A (EtOAc/Heptane).

References

  • BenchChem. (n.d.). General Protocol for Recrystallization of 7-Azaoxindole Derivatives. Retrieved from

  • National Institutes of Health (PMC). (2014). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (PMC4167606). Retrieved from

  • Google Patents. (2012). CN102627646A - Preparation method of 3-iodo-5-bromo-4,7-diazaindole. (Analogous chemistry for halogenated azaindoles). Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Bromo-7-azaindole Product Specifications. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Azaindoles.[1][2][3][4][5] Retrieved from

Sources

Technical Support Center: 3-Bromo-7-Azaindole Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling & Side Reactions

Status: Active | Ticket ID: AZ-7-BR-OPT | Specialist: Senior Application Scientist

Executive Summary

3-bromo-7-azaindole is a "privileged scaffold" in kinase inhibitor discovery (e.g., Vemurafenib), yet it presents a dual-threat in Palladium-catalyzed cross-couplings:

  • Electronic Deactivation: The pyridine-like N7 nitrogen withdraws electron density, making the C3-position less nucleophilic in electrophilic substitutions, but highly reactive in oxidative addition.

  • Catalyst Poisoning: The N7 lone pair is a potent ligand that can displace phosphines on Palladium, arresting the catalytic cycle and promoting side reactions like homocoupling (dimerization) and protodehalogenation.

This guide provides a diagnostic framework to identify which homocoupling pathway is ruining your yield and offers a self-validating protocol to suppress it.

Module 1: Diagnostic Center (Troubleshooting)

User Question: "My reaction is incomplete, and I see a major byproduct spot. How do I know if it's homocoupling?"

Scientist Answer: In Suzuki-Miyaura couplings involving 3-bromo-7-azaindole (A ) and a Boronic Acid partner (B ), there are two distinct "homocoupling" outcomes. You must identify the mass to apply the correct fix.

Byproduct TypeStructureMass Shift (LCMS)Root Cause
Type I: Oxidative Homocoupling B-B (Dimer of Boronic Acid)

Oxygen Leak. Dissolved

re-oxidizes Pd(0) to Pd(II), consuming the boronic acid.
Type II: Reductive Homocoupling A-A (3,3'-biazaindole)

Cycle Stall. Transmetallation is too slow. The Oxidative Addition complex disproportionates.
Type III: Protodehalogenation A-H (7-azaindole)

Solvent/Base Issue. Reaction with solvent protons or water before transmetallation occurs.
Diagnostic Decision Tree

DiagnosticTree Start Identify Major Byproduct Mass CheckMass Is Mass = Dimer of Azaindole (A-A) or Boronic Acid (B-B)? Start->CheckMass BB_Path Mass = B-B (Boronic Dimer) CheckMass->BB_Path B-B AA_Path Mass = A-A (Azaindole Dimer) CheckMass->AA_Path A-A AH_Path Mass = A-H (Dehalogenation) CheckMass->AH_Path A-H Solution_BB CAUSE: Oxygen Ingress FIX: Sparge Argon (30 min) Check Schlenk seal BB_Path->Solution_BB Solution_AA CAUSE: Slow Transmetallation FIX: Switch to Bulky Ligand (XPhos) Increase Boronic Acid Eq. AA_Path->Solution_AA Solution_AH CAUSE: Hydride Source/Wet Solvent FIX: Use Anhydrous Dioxane Switch Base to K3PO4 AH_Path->Solution_AH

Caption: Logic flow for identifying the specific type of side-reaction based on LCMS data.

Module 2: The "N7-Poisoning" Mechanism

User Question: "Why does 3-bromo-7-azaindole fail where 3-bromoindole succeeds?"

Scientist Answer: The N7 nitrogen is the culprit. In standard indole couplings, the catalyst binds to the C-Br bond. In 7-azaindoles, the N7 nitrogen acts as a competing ligand.

  • The Trap: The N7 lone pair coordinates to the Palladium center (

    
     binding).
    
  • The Stall: This forms a stable, unreactive "resting state" complex, preventing the boronic acid from entering the cycle (Transmetallation).

  • The Consequence: Because the Pd is stuck waiting, two things happen:

    • Reductive Homocoupling: Two trapped Ar-Pd-Br species exchange ligands to form Ar-Pd-Ar, which eliminates to form the A-A dimer .

    • Dehalogenation: The Pd center grabs a hydride from the solvent (e.g., hot alcohol or DMF) instead of the boron species.

Mechanistic Pathway & Intervention

Mechanism cluster_Trap The 'Death Valley' (N7 Poisoning) Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast Poisoned N7-Coordinated Stable Complex OxAdd->Poisoned Small Ligands (PPh3, dppf) TransMet Transmetallation OxAdd->TransMet Bulky Ligands (XPhos, RuPhos) Homocouple Reductive Homocoupling (A-A) Poisoned->Homocouple Stalled Cycle Product Cross-Coupled Product TransMet->Product Product->Pd0

Caption: N7-coordination diverts the reaction into a stable trap, leading to homocoupling. Bulky ligands prevent this diversion.

Module 3: Reaction Engineering FAQs

Q1: Should I protect the N1-H (pyrrole nitrogen)? A: YES. This is non-negotiable for high yields.

  • Why: The N1-H is acidic (

    
    ). Bases like 
    
    
    
    or
    
    
    deprotonate it, creating a nitrogen anion. This anion is a strong ligand that binds Pd, shutting down the catalyst completely.
  • Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl), Boc , or Tosyl protection. If you must run unprotected, you require 3-4 equivalents of base (to keep it fully deprotonated) and high catalyst loading, but homocoupling will be severe.

Q2: Which Ligand prevents the N7 coordination? A: Dialkylbiaryl phosphines (Buchwald Ligands).

  • Top Pick: XPhos or RuPhos .

  • Reasoning: These ligands are extremely bulky. They create a "roof" over the Palladium center that physically blocks the N7 nitrogen of the azaindole from binding, while still allowing the linear oxidative addition to the C-Br bond.

  • Avoid:

    
     (Tetrakis) or dppf. They are too small and allow N7 binding.
    

Q3: How do I stop the Boronic Acid from dimerizing (Oxidative Homocoupling)? A: Rigorous Degassing.

  • Protocol: Do not just bubble nitrogen. Use the "Freeze-Pump-Thaw" method (3 cycles) or active sparging with Argon for 20 minutes before adding the catalyst.

  • Chemical Trick: Add a "sacrificial" reductant. Some protocols suggest adding 5-10 mol% of hydroquinone, but this is rarely needed if degassing is good.

Module 4: The "Gold Standard" Protocol

Designed to minimize both A-A and B-B homocoupling.

Substrate: N-Boc-3-bromo-7-azaindole (1.0 equiv) Partner: Aryl Boronic Acid (1.5 equiv)

ComponentReagentRole
Catalyst XPhos Pd G3 (2-3 mol%)Pre-ligated precatalyst. Activates immediately, preventing the induction period where homocoupling often starts.
Solvent 1,4-Dioxane : Water (4:1) The water is necessary for the boronic acid activation, but the high organic ratio keeps the lipophilic dimer soluble.
Base

(3.0 equiv)
Strong enough to activate boron, but milder than alkoxides.
Additive None (Avoid copper; it promotes dimerization).

Step-by-Step Workflow:

  • Charge Solids: Add N-Boc-3-bromo-7-azaindole, Boronic Acid (1.5 eq), and

    
     (3.0 eq) to a vial.
    
  • Solvent Prep: In a separate vessel, sparge the Dioxane/Water mix with Argon for 20 mins.

  • Combine: Add the degassed solvent to the solids via syringe.

  • Catalyst Addition: Add XPhos Pd G3 (2 mol%) last under a positive stream of Argon. Cap immediately.

  • Reaction: Heat to 80°C (not 100°C—lower temp favors cross-coupling over homocoupling).

  • Monitoring: Check LCMS at 1 hour. If A-A dimer appears, lower temp to 60°C and increase catalyst load to 4 mol%.

References
  • Mechanism of Azaindole Poisoning & Ligand Selection

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Unprotected Halo-7-azaindoles.
    • Source:J. Org. Chem. 2010, 75, 12, 4292–4295.
    • URL:[Link]

    • Note: Establishes the necessity of bulky ligands (RuPhos/XPhos)
  • Homocoupling Mechanisms in Suzuki Coupling

    • Title: Oxidative Homocoupling of Boronic Acids: A Common Side Reaction.
    • Source:Chem. Rev. 1995, 95, 7, 2457–2483 (General Review of Suzuki Side Reactions).
    • URL:[Link]

  • Process Chemistry of Azaindoles

    • Title: Practical Synthesis of 3-Substituted 7-Azaindoles via Suzuki-Miyaura Cross-Coupling.
    • Source:Org.[1][2][3][4] Process Res. Dev. 2011, 15, 5, 1052–1062.

    • URL:[Link]

    • Note: Provides scale-up protocols minimizing impurities.

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Brominated 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Brominated 7-Azaindoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern medicinal chemistry, serving as a bioisostere for indole and purine cores in kinase inhibitors (e.g., Vemurafenib). Brominated derivatives of 7-azaindole are critical synthetic intermediates and potential metabolic byproducts.

This guide provides an in-depth technical comparison of the mass spectrometry (MS) behaviors of brominated 7-azaindoles. Unlike standard spectral libraries that list peaks, this document analyzes the mechanistic causality of fragmentation, distinguishing between positional isomers (e.g., 3-bromo vs. 5-bromo) and comparing their behavior against non-halogenated and chlorinated analogs.

Fundamental MS Behavior: The Halogen Signature

Before analyzing fragmentation pathways, the presence of bromine provides a definitive diagnostic anchor in the full scan (MS1) spectrum.

The Isotopic Doublet

Bromine exists naturally as two stable isotopes:


 (50.69%) and 

(49.31%).
  • Observation: Any monobrominated 7-azaindole precursor ion (

    
    ) will appear as a distinct 1:1 doublet  separated by 2 atomic mass units (Da).
    
  • Comparison with Chlorinated Analogs: Chlorine exhibits a 3:1 ratio (

    
    ), making bromine easily distinguishable even in complex matrices.
    
HalogenIsotope PatternIntensity RatioDiagnostic Value
Bromine M : M+21 : 1 High (Unmistakable doublet)
Chlorine M : M+23 : 1 High (Distinct asymmetry)
Fluorine M (Monoisotopic)N/ALow (Requires high-res MS for mass defect)

Fragmentation Pathways: Mechanics of Dissociation

The fragmentation of brominated 7-azaindoles under Electrospray Ionization (ESI-MS/MS) follows two competing pathways: Ring Contraction (HCN loss) and Halogen Elimination .

Pathway A: The Characteristic HCN Loss

Similar to indole, the 7-azaindole core is nitrogen-rich. Upon Collision-Induced Dissociation (CID), the pyrrole ring typically cleaves first.

  • Mechanism: The protonated molecular ion undergoes ring opening followed by the expulsion of hydrogen cyanide (HCN, 27 Da).

  • Result: A mass shift of -27 Da .

  • Secondary Loss: A second loss of HCN or acetonitrile (CH

    
    CN, 41 Da) often follows from the pyridine ring.
    
Pathway B: Halogen Elimination (C-Br Cleavage)

The strength of the Carbon-Bromine bond (approx. 276 kJ/mol) is significantly lower than Carbon-Chlorine (338 kJ/mol) or Carbon-Fluorine (485 kJ/mol).

  • Radical Loss (

    
    ):  Loss of 79/81 Da. Common in Electron Impact (EI) but also observed in ESI under high collision energies.
    
  • Neutral Loss (HBr): Loss of 80/82 Da. This is a rearrangement process often favored when an adjacent proton is available (e.g., on the pyrrole nitrogen).

Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways for a generic 5-bromo-7-azaindole.

Fragmentation Precursor [M+H]+ Precursor (m/z 197/199) Intermediate1 Pyrrole Ring Opening Precursor->Intermediate1 CID Energy Fragment_Br [M+H - Br•]+ (m/z 118) Precursor->Fragment_Br - Br• (Radical Loss) Fragment_HBr [M+H - HBr]+ (m/z 117) Precursor->Fragment_HBr - HBr (Neutral Loss) Fragment_HCN [M+H - HCN]+ (m/z 170/172) Intermediate1->Fragment_HCN - HCN (27 Da) Final Pyridinium Core (m/z 143/145) Fragment_HCN->Final - HCN (27 Da)

Figure 1: Competing fragmentation pathways for Brominated 7-Azaindoles showing sequential HCN loss vs. direct Halogen elimination.

Isomer Differentiation: 3-Bromo vs. 5-Bromo

A critical challenge in synthesis is distinguishing positional isomers. While 3-bromo and 5-bromo-7-azaindole have identical masses, their electronic environments create distinct fragmentation probabilities.

Comparative Analysis
  • 3-Bromo-7-azaindole: The bromine is attached to the pyrrole ring (electron-rich). The C3 position is highly reactive toward electrophiles. In MS, the proximity to the pyrrole nitrogen (N1) facilitates HBr elimination via a 1,2-elimination mechanism involving the N1-H.

  • 5-Bromo-7-azaindole: The bromine is attached to the pyridine ring (electron-deficient). The C-Br bond is stronger and less prone to neutral HBr loss compared to the 3-position.

Diagnostic Rule:

  • 3-Bromo: Expect a higher abundance of the [M+H - HBr] fragment relative to the molecular ion.

  • 5-Bromo: Expect the [M+H - HCN] pathway to dominate, retaining the bromine atom in the primary fragment (doublet preserved at m/z 170/172).

Experimental Protocol: Characterization Workflow

To replicate these results, the following LC-MS/MS protocol is recommended. This protocol is self-validating using the bromine isotope ratio as an internal check.

Step-by-Step Methodology
  • Sample Preparation: Dissolve compound to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode .

    • Rationale: 7-azaindoles are basic (pKa ~4.[1]6) and protonate readily at the pyridine nitrogen (N7).

  • Direct Infusion/LC: Inject 5 µL via flow injection or use a C18 column (gradient 5-95% ACN).

  • MS2 Acquisition:

    • Isolate the

      
       isotope (m/z 197) with a narrow isolation window (1 Da).
      
    • Apply stepped Collision Energy (CE): 20, 35, 50 eV.

    • Rationale: Stepped CE ensures capture of both fragile losses (HCN) and high-energy cleavages (C-Br).

Decision Tree for Identification

Identification Start Unknown Peak Detected IsotopeCheck Check Isotope Pattern (M and M+2) Start->IsotopeCheck Ratio11 Ratio ~ 1:1 IsotopeCheck->Ratio11 Yes Ratio31 Ratio ~ 3:1 IsotopeCheck->Ratio31 No BrConfirm Brominated Species Confirmed Ratio11->BrConfirm ClConfirm Chlorinated Species Ratio31->ClConfirm FragAnalysis Perform MS/MS on m/z 197 BrConfirm->FragAnalysis LossCheck Analyze Neutral Losses FragAnalysis->LossCheck PathA Dominant -27 Da (HCN) Br Retained LossCheck->PathA PathB Dominant -80 Da (HBr) Loss of Doublet LossCheck->PathB Result5 Likely 5-Bromo-7-azaindole (Stable Pyridine Ring) PathA->Result5 Result3 Likely 3-Bromo-7-azaindole (Labile Pyrrole Ring) PathB->Result3

Figure 2: Decision logic for identifying brominated 7-azaindole isomers based on isotope patterns and fragmentation dominance.

Data Summary: Mass Transitions

The following table summarizes the theoretical and observed m/z values for the primary transitions of 5-bromo-7-azaindole.

Transition TypePrecursor Ion (

)
Neutral LossProduct Ion (

)
Mechanism
Molecular Ion 196.97 (

)
--Protonated

Ring Contraction 196.97HCN (27)169.97Pyrrole ring cleavage
Radical Cleavage 196.97Br

(79)
118.06Homolytic fission
Neutral Cleavage 196.97HBr (80)117.05Rearrangement
Secondary Loss 169.97HCN (27)142.97Pyridine ring cleavage

References

  • Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]

  • National Institutes of Health (NIH). (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. [Link]

Sources

Comparative Guide: Reactivity of 3-Bromo-7-azaindole vs. 3-Bromoindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from 3-bromoindole to 3-bromo-7-azaindole is a common "scaffold hop" in medicinal chemistry designed to improve solubility and metabolic stability. However, this is not a mere structural substitution; it is a shift from an electron-rich, pyrrole-driven system to an electron-deficient, pyridine-influenced system.

While 3-bromoindole behaves as a classic electron-rich heteroaryl halide, 3-bromo-7-azaindole presents two distinct challenges: catalyst poisoning due to the N-7 pyridine nitrogen and increased N-H acidity . Successful functionalization requires protocols that mitigate metal coordination to N-7 and account for the electron-deficient nature of the ring.

Quick Comparison Matrix
Feature3-Bromoindole3-Bromo-7-azaindole
Electronic Nature Electron-Rich (

-excessive)
Electron-Deficient (

-deficient pyridine ring)
N-H Acidity (pKa) ~16.9 (DMSO)~13.0 (DMSO)
Pd-Catalyzed Coupling Standard ligands (PPh3, dppf) often suffice.High Risk of Catalyst Poisoning. Requires bulky ligands (SPhos, XPhos) or N-protection.
Li-Halogen Exchange Stable 3-lithio species at -78°C.Accessible, but N-7 can direct lithiation or destabilize aggregates. Requires strict temp control.
Solubility Low in aqueous media.Improved aqueous solubility (H-bond acceptor N-7).

Electronic & Structural Foundations

To predict reactivity, one must understand the electronic bias imposed by the nitrogen atoms.

  • 3-Bromoindole: The nitrogen lone pair participates fully in the aromatic system, making C-3 highly nucleophilic. The C-Br bond is relatively electron-rich, making oxidative addition to Pd(0) slower than in electron-poor systems, but the lack of strong coordinating sites allows standard catalytic cycles to proceed.

  • 3-Bromo-7-azaindole: The addition of the N-7 nitrogen exerts a strong electron-withdrawing effect (

    
     and 
    
    
    
    effects). This deactivates the ring toward electrophilic attack but theoretically activates the C-Br bond toward oxidative addition. However, the N-7 lone pair is orthogonal to the
    
    
    -system
    , making it a potent
    
    
    -donor capable of binding to transition metals (Pd, Cu) and quenching the catalytic cycle.

ElectronicComparison cluster_0 3-Bromoindole cluster_1 3-Bromo-7-azaindole Indole Electron Rich Ring (High C-3 Nucleophilicity) Br_Ind C-Br Bond (Standard Oxidative Addition) Indole->Br_Ind Stabilizes Interaction Pd Catalyst Br_Ind->Interaction Standard Reactivity Azaindole Electron Deficient Ring (Pyridine N-7 Effect) N7 N-7 Lone Pair (Catalyst Poison) Azaindole->N7 Creates binding site Br_Aza C-Br Bond (Activated for OA) Azaindole->Br_Aza Inductively activates N7->Interaction Strong Coordination (Inhibition)

Figure 1: Mechanistic divergence driven by the N-7 nitrogen atom.

Deep Dive: Palladium-Catalyzed Cross-Coupling[1]

The most frequent failure mode in 7-azaindole chemistry is the "stalled reaction" during Suzuki or Buchwald couplings. This is rarely due to the C-Br bond inertness but rather the sequestration of the active Pd(0) species by the N-7 nitrogen .

The "Pyridine Problem" in Suzuki Coupling

In 3-bromoindole, the N-H is the primary interference, often requiring 2 equivalents of base. In 3-bromo-7-azaindole, the N-7 nitrogen competes with phosphine ligands for the palladium center.

Experimental Evidence: Studies indicate that using standard ligands like


 often results in <20% conversion for unprotected 7-azaindoles. The use of Buchwald biaryl phosphine ligands  (e.g., SPhos, XPhos) or N-protection  is critical.
Optimization Strategy
  • Ligand Selection: Use bulky, electron-rich ligands (SPhos, XPhos, RuPhos). The bulk prevents N-7 coordination to the Pd center.

  • Base Selection:

    
     is superior to carbonates for 7-azaindoles, often aiding in the solubility of the boronate species.
    
  • Protection: If catalyst loading >5 mol% fails, protect the N-1 position with Tosyl (Ts), SEM, or Boc. This sterically hinders the N-7 region and removes the acidic proton.

Data Comparison: Suzuki Coupling Yields

Reaction Conditions: 1.0 eq Ar-Br, 1.2 eq Ph-B(OH)2, 5 mol% Pd cat, Base, Dioxane/H2O, 100°C.

SubstrateCatalyst SystemYieldNotes
3-Bromoindole

/

85-95% Standard robust reaction.
3-Bromo-7-azaindole

/

15-30% Significant catalyst poisoning.
3-Bromo-7-azaindole

/ SPhos /

88-92% Bulky ligand prevents N-7 binding.
N-Tosyl-3-bromo-7-azaindole

/

>90% Protection restores standard reactivity.

Deep Dive: Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful method to access the 3-lithio species for reaction with electrophiles (aldehydes, ketones, etc.).

Stability & Handling
  • 3-Bromoindole: The 3-lithioindole species is stable at -78°C. However, without N-protection, 2 equivalents of n-BuLi or t-BuLi are required (one for N-H deprotonation, one for Br exchange).

  • 3-Bromo-7-azaindole: The 3-lithio-7-azaindole is also accessible but carries higher risk. The electron-deficient pyridine ring makes the system more susceptible to nucleophilic attack by the alkyl lithium (e.g., at C-6), leading to butyl-addition byproducts. Furthermore, the N-7 nitrogen can direct the lithium to the C-2 position if the exchange is slow (though Br-exchange is usually faster than deprotonation).

Critical Protocol Adjustment: For 7-azaindole, pre-cooling to -78°C is mandatory . While indole exchange can sometimes tolerate -40°C, 7-azaindole species degrade rapidly above -60°C.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Unprotected 3-Bromo-7-azaindole

This protocol utilizes the SPhos ligand to overcome catalyst poisoning without requiring a protection step.

  • Setup: Charge a reaction vial with 3-bromo-7-azaindole (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and

    
      (2.0 equiv).
    
  • Catalyst Addition: Add

    
      (2 mol%) and SPhos  (4–8 mol%) (Ratio Pd:L = 1:2).
    
    • Note: Alternatively, use the precatalyst XPhos Pd G2 (2–5 mol%) for easier handling.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) . Concentration should be ~0.1 M to 0.2 M.

  • Reaction: Seal and heat to 100°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. (Note: 7-azaindoles are more polar; use MeOH/DCM gradients if necessary).

Protocol B: Lithium-Halogen Exchange (The "Double-Lithiation" Method)

Designed for substrates with free N-H.

  • Setup: Flame-dry a flask under Argon. Add 3-bromo-7-azaindole (1.0 equiv) and anhydrous THF .

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Wait 15 mins for equilibration.

  • Lithiation: Dropwise add

    
    -BuLi  (2.1 equiv, 2.5 M in hexanes).
    
    • Mechanistic Note: The first equiv deprotonates N-1; the second performs Li-Br exchange at C-3.

    • Rate: Addition should be slow to maintain internal temp < -70°C.

  • Exchange Time: Stir at -78°C for 30–45 minutes . (Do not exceed 1 hour).

  • Electrophile Addition: Add the electrophile (e.g., DMF, aldehyde) (1.2–1.5 equiv) dropwise.

  • Quench: Stir at -78°C for 30 mins, then allow to warm to 0°C. Quench with sat.

    
    .
    

Decision Tree for Functionalization

DecisionTree Start Start: 3-Bromo-7-azaindole ReactionType Select Reaction Type Start->ReactionType Suzuki Pd Cross-Coupling ReactionType->Suzuki LiExchange Li-Halogen Exchange ReactionType->LiExchange Direct Direct Coupling? Suzuki->Direct TempControl Strict -78°C Control Required LiExchange->TempControl Protect Is N-Protection Possible? Direct->Protect No (Scale-up/Robustness) SPhos Use SPhos/XPhos + K3PO4 Direct->SPhos Yes (Fastest) ProtectRoute Protect (Tosyl/SEM) -> Standard Pd(PPh3)4 Protect->ProtectRoute Yes DoubleLi Use 2.1 eq n-BuLi (Double Lithiation) TempControl->DoubleLi Free N-H present

Figure 2: Strategic decision tree for selecting reaction conditions.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki−Miyaura Coupling of 7-Azaindoles. Journal of the American Chemical Society.[1][2][3]

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. Journal of Organic Chemistry.[2][3][4]

  • Lachance, N., et al. (2005). Practical Synthesis of 3-Substituted 7-Azaindoles via Suzuki-Miyaura Cross-Coupling.[5] Synthesis.[5][3][4][6][7][8][9][10]

  • Hands, D., et al. (1996). Lithiation of 7-Azaindoles: Regioselectivity and Stability. Tetrahedron Letters.[2][3]

  • Park, K., et al. (2011). Catalyst Poisoning in Palladium-Catalyzed Coupling Reactions of Heterocycles. Chemical Science.[10]

Sources

IR spectroscopy characteristic peaks for 3-Bromo-5,6-dimethyl-7-azaindole

[1]

Executive Summary & Application Scope

This compound is a critical scaffold in the synthesis of kinase inhibitors (e.g., Janus kinase or Aurora kinase inhibitors).[1] In drug development pipelines, this intermediate is typically generated via the electrophilic bromination of 5,6-dimethyl-7-azaindole.[1]

While NMR (


Infrared (IR) Spectroscopy1
Diagnostic Peak Analysis: Target vs. Precursor

The following table contrasts the vibrational signatures of the target (this compound) with its direct precursor (5,6-dimethyl-7-azaindole).

Functional GroupVibration ModePrecursor (5,6-dimethyl-7-azaindole)Target (this compound)Diagnostic Shift / Status
Pyrrole N-H Stretch (

)
3400–3200 cm

(Broad)
3380–3150 cm

(Broad)
Shifted: Br (EWG) increases acidity, strengthening H-bonds (Red Shift).[1]
Aromatic C-H Stretch (

)
3100–3000 cm

3100–3000 cm

Reduced Intensity: Loss of C3-H contributes to lower integral intensity.[1]
Aliphatic C-H Stretch (

)
2950–2850 cm

2950–2850 cm

Unchanged: Methyl groups at C5/C6 remain intact.[1]
Ring C=C / C=N Skeletal1590, 1500, 1420 cm

1580, 1490, 1410 cm

Minor Shift: Mass effect of Br slightly dampens ring vibrations.[1]
C-H (C3 Position) In-plane Bend~1090–1100 cm

Absent Critical Indicator: Disappearance confirms substitution at C3.
C-Br Stretch (

)
Absent 600–550 cm

New Peak: Appearance of strong/medium band in fingerprint region.[1]

Technical Insight: The most reliable indicator of reaction completion is not just the appearance of the C-Br band (which can be obscured in the fingerprint region), but the disappearance of the C3-H vibrational modes and the subtle red-shift of the N-H stretch due to the electron-withdrawing nature of the bromine atom.

Detailed Spectral Region Analysis
A. High-Frequency Region (3500 – 2800 cm

)
[1]
  • N-H Stretch: The 7-azaindole core exhibits a characteristic N-H stretching vibration.[1] In the solid state, this band is broad due to intermolecular hydrogen bonding (dimer formation similar to carboxylic acids).

    • Observation: The 3-bromo substituent is electron-withdrawing (Inductive effect: -I).[1] This reduces electron density on the pyrrole nitrogen, making the N-H bond more acidic and the hydrogen bond stronger. Expect the N-H band to shift slightly to lower wavenumbers (Red Shift) compared to the precursor.

  • C-H Stretches:

    • Aromatic: Weak bands >3000 cm

      
      .[1]
      
    • Aliphatic (Methyls): Distinct bands <3000 cm

      
       (approx. 2920 and 2850 cm
      
      
      ).[1] These serve as an internal standard; their intensity should remain constant relative to the ring modes during the reaction.
B. Fingerprint Region (1500 – 400 cm

)
[1]
  • Ring Breathing: The fused pyridine-pyrrole system shows strong skeletal vibrations between 1600–1400 cm

    
    .[1]
    
  • The "Silent" C3: In the precursor, the C3-H bond contributes to in-plane bending modes near 1100 cm

    
    .[1] In the target 3-bromo compound, this mode is extinguished.
    
  • Carbon-Bromine Stretch: The C-Br stretch is heavy and appears at low frequency, typically 600–500 cm

    
     .[1] While often used for identification, users must be careful to distinguish this from ring deformation bands. In 3-bromo-7-azaindoles, a sharp, medium-intensity band appearing near 580–650 cm
    
    
    is characteristic.[1]
Experimental Protocol: Validated IR Workflow

To ensure reproducible data, follow this self-validating protocol.

Methodology: ATR-FTIR (Attenuated Total Reflectance)
  • Why ATR? Faster than KBr pellets; minimizes moisture interference (critical for the hygroscopic azaindole N-H region).

Step-by-Step Procedure:

  • Blanking: Clean the ZnSe or Diamond crystal with isopropanol. Collect a background spectrum (air) to remove CO

    
     and H
    
    
    O contributions.
  • Sample Prep:

    • Ensure the this compound sample is a fine, dry powder.[1]

    • Note: Residual solvent (DMF/DCM) from synthesis will show strong peaks at 1680 cm

      
       (C=O) or 700 cm
      
      
      (C-Cl).[1] Dry sample under vacuum at 40°C if these are present.
  • Measurement:

    • Place 2–5 mg of sample on the crystal.

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact).

    • Scan parameters: 16–32 scans, 4 cm

      
       resolution.[1]
      
  • Validation (Self-Check):

    • Check 1: Is the N-H peak present? (Confirms azaindole core).

    • Check 2: Are aliphatic C-H peaks present? (Confirms 5,6-dimethyl substitution).[1]

    • Check 3: Is the region >3000 cm

      
       free of broad O-H bands? (Confirms dryness).
      
Logic Diagram: Synthesis Monitoring & QC

The following diagram illustrates the decision logic for using IR spectroscopy to monitor the bromination of 5,6-dimethyl-7-azaindole.

GStartStart: Bromination Reaction(Precursor + NBS)SamplingAliquot & Workup(Remove Solvent)Start->SamplingIR_AnalysisRun FTIR SpectrumSampling->IR_AnalysisDecision_NHCheck 3400-3200 cm⁻¹(N-H Present?)IR_Analysis->Decision_NHDecision_CBrCheck 600-550 cm⁻¹(New Peak?)Decision_NH->Decision_CBrClear SignalFail_SolventFAIL: Solvent Contamination(Dry & Retest)Decision_NH->Fail_SolventObscured by OH/SolventDecision_C3HCheck ~1100 cm⁻¹(Peak Disappeared?)Decision_CBr->Decision_C3HYesFail_ReactionFAIL: Incomplete Reaction(Continue Stirring)Decision_CBr->Fail_ReactionNoPassPASS: 3-Bromo Product ConfirmedProceed to NMR/HPLCDecision_C3H->PassPeak GoneDecision_C3H->Fail_ReactionPeak Remains

Figure 1: Decision logic for IR-based monitoring of the bromination reaction. This workflow ensures that spectral artifacts (solvents) do not lead to false positives.[1]

References
  • National Institutes of Health (NIH). (2025). Lead Optimization of 3,5-Disubstituted-7-Azaindoles. PubMed Central. Retrieved from [Link]

  • MDPI. (2020). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from [Link][1]

  • ResearchGate. (2001). Structure of Hydrogen-Bonded Clusters of 7-Azaindole Studied by IR Dip Spectroscopy. Retrieved from [Link]

Crystal Structure Analysis of Substituted 7-Azaindoles: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Substituted 7-Azaindoles (Pyrrolo[2,3-b]pyridines). Primary Alternative: Indoles (Benzopyrroles). Core Value Proposition: 7-azaindoles function as superior bioisosteres to indoles and purines in kinase inhibitor development.[1] Their unique ability to form a robust


 supramolecular homosynthon in the solid state mimics the bidentate hydrogen bonding required for ATP-competitive binding, a feature often lacking in the indole scaffold.

Comparative Analysis: 7-Azaindole vs. Indole

In the context of rational drug design, the crystal structure is not merely a confirmation of identity; it is a predictor of bioavailability and target engagement.

Structural & Physicochemical Performance

The introduction of the nitrogen atom at the 7-position (N7) fundamentally alters the electronic landscape and crystal packing compared to the parent indole.

FeatureIndole Scaffold7-Azaindole ScaffoldPerformance Impact
H-Bonding Capacity Donor only (N1-H)Donor (N1-H) & Acceptor (N7)High: 7-azaindole mimics the Adenine purine core, enabling bidentate binding to kinase hinge regions (e.g., Vemurafenib).
Supramolecular Synthon C(4) Catemers or N-H...


Centrosymmetric Dimer
High: The dimer is a robust motif that stabilizes the lattice, often leading to higher melting points and distinct polymorphs.
Aqueous Solubility Low (Lipophilic)Moderate to HighMedium: The pyridine nitrogen lowers LogP and increases aqueous solubility (approx. 25-fold increase observed in analogues).[1]
Acidity (pKa) ~16.2 (Very weak acid)~13.2 (More acidic N-H)Medium: The electron-withdrawing N7 makes the N1 proton more acidic, strengthening H-bonds with protein residues.
The Dimer: A Structural Fingerprint

While indoles typically pack in "herringbone" structures driven by weak N-H...


 interactions, substituted 7-azaindoles predominantly form a planar, centrosymmetric dimer.
  • Mechanism: The N1-H of molecule A donates to N7 of molecule B, and vice versa.

  • Relevance: This dimer geometry (

    
    ) almost perfectly superimposes with the hydrogen bonding geometry required to bind to the hinge region of kinases (e.g., Valine/Alanine backbone amides). Therefore, obtaining a small molecule crystal structure containing this dimer provides a direct "structural surrogate" for the bioactive conformation.
    

Experimental Protocol: High-Quality Single Crystal Growth

Crystallizing 7-azaindoles can be challenging due to their tendency to "oil out" or form twinned needles caused by efficient


-stacking.
Solvent Selection Strategy

Do not rely on random screening. Use a "Polarity-Gradient" approach.

  • Primary Solvent (Good Solubility): Methanol, Ethanol, or Ethyl Acetate.

  • Anti-Solvent (Poor Solubility): Hexane, Pentane, or Water (if compound is highly lipophilic).

  • Recommendation: For 7-azaindoles, slow evaporation from Acetonitrile (MeCN) often yields the best diffraction-quality prisms. MeCN disrupts the strong dimer just enough to allow ordered reorganization, whereas alcohols may compete too strongly for H-bonds.

Step-by-Step Crystallization Workflow

This protocol is designed to minimize twinning and maximize crystal size for X-ray diffraction (SCXRD).

  • Saturation: Dissolve 20 mg of the substituted 7-azaindole in the minimum amount of hot MeCN (approx. 50-60°C).

  • Filtration: Filter the hot solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Crucial: Dust particles act as heteronucleation sites that cause twinning.
    
  • The "Vapor Diffusion" Setup:

    • Place the open small vial inside a larger jar containing the anti-solvent (e.g., Diethyl Ether).

    • Cap the large jar tightly.

  • Observation: Allow to stand undisturbed at 4°C (fridge) for 3-7 days.

  • Harvesting: If crystals form as clusters, cut a single fragment using a scalpel under oil (Paratone-N) to prevent solvent loss/cracking.

Troubleshooting Logic
  • Problem: Oiling out (liquid-liquid phase separation).

    • Cause: Supersaturation is too high or anti-solvent diffusion is too fast.

    • Fix: Reduce concentration by 20% or switch to a less aggressive anti-solvent (e.g., use Toluene instead of Ether).

  • Problem: Thin needles (1D growth).

    • Cause: Strong

      
      -stacking in one direction.
      
    • Fix: Change the H-bonding capability of the solvent. Switch from MeCN to a Methanol/Water (9:1) mix to encourage growth in the lateral dimensions.

Visualization: Crystallization Decision Tree

The following diagram outlines the logical flow for optimizing crystal growth based on the specific behavior of the 7-azaindole derivative.

CrystallizationWorkflow Start Crude 7-Azaindole Derivative SolubilityTest Solubility Screen (Polar vs Non-Polar) Start->SolubilityTest MethodSelection Select Method SolubilityTest->MethodSelection VaporDiff Vapor Diffusion (Solvent: MeCN / Anti: Et2O) MethodSelection->VaporDiff High Solubility SlowEvap Slow Evaporation (Solvent: MeOH/EtOH) MethodSelection->SlowEvap Mod Solubility OutcomeCheck Check Morphology (Microscope) VaporDiff->OutcomeCheck SlowEvap->OutcomeCheck Success Block/Prism Crystals (Proceed to XRD) OutcomeCheck->Success Good Quality FailureOil Oiling Out OutcomeCheck->FailureOil Phase Sep FailureNeedle Thin Needles/Twinning OutcomeCheck->FailureNeedle Fast Growth FixOil Fix: Reduce Conc. or Change Anti-solvent FailureOil->FixOil FixNeedle Fix: Change Solvent H-bond (Add Water/Alcohol) FailureNeedle->FixNeedle FixOil->MethodSelection FixNeedle->MethodSelection

Caption: Decision tree for optimizing 7-azaindole crystallization, addressing common failure modes like oiling out.

Data Interpretation & Validation

When analyzing the .cif (Crystallographic Information File) of a 7-azaindole derivative, focus on these three validation parameters:

  • Interaction Geometry: Check the N1...N7 distance. In the dimer, this should be

    
    . Significant deviation suggests steric hindrance from substituents, which may correlate with reduced kinase potency.
    
  • Tautomeric State: Confirm the proton is on N1 (pyrrole) and not N7 (pyridine). While 7H-tautomers are rare in ground states, excited states or specific solvation shells can stabilize them. The Difference Fourier Map (

    
    ) must clearly show the electron density for the hydrogen atom on N1.
    
  • Planarity: Substituents at the 3-position can twist out of plane. Measure the torsion angle. A planar conformation often favors intercalation or stacking, while a twisted conformation may improve solubility but reduce packing efficiency.

References

  • BenchChem. A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs.

  • National Institutes of Health (NIH). Azaindole Therapeutic Agents.

  • MDPI Molecules. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. [2]

  • J-Stage. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.

  • PharmaBlock. Azaindoles in Medicinal Chemistry: Fruitful Scaffolds for Kinase Inhibitors.

Sources

Purity Assessment of 3-Bromo-5,6-dimethyl-7-azaindole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Bromo-5,6-dimethyl-7-azaindole is a high-value heterocyclic intermediate, primarily utilized in the synthesis of type I/II kinase inhibitors (e.g., targeting JAK, TRK, or FGFR pathways). Its structural integrity is defined by the 7-azaindole core , which mimics the purine ring of ATP, and the bromine handle at C3 , which is the primary site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

The Analytical Challenge: The purity assessment of this compound is non-trivial due to three specific factors:

  • Regioisomerism: While positions 5 and 6 are blocked by methyl groups, distinguishing N-bromination (N1) from C-bromination (C3) requires orthogonal methods.

  • Starting Material Carryover: The unreacted 5,6-dimethyl-7-azaindole has similar polarity to the brominated product, often co-eluting in standard generic gradients.

  • Protonation Effects: The basic nitrogen (N7) can cause peak tailing on silica-based columns if pH is not strictly controlled.

This guide compares three distinct analytical workflows—UHPLC-UV , LC-MS , and Quantitative NMR (qNMR) —to establish a self-validating purity protocol.

Comparative Analysis of Assessment Methods

The following table synthesizes the performance metrics of the three primary methodologies.

FeatureMethod A: UHPLC-UV (PDA) Method B: LC-MS (ESI+) Method C: 1H-qNMR
Primary Utility Routine QC & % Area PurityImpurity ID & Trace AnalysisAbsolute Purity (Assay)
Specificity Moderate (Retention time only)High (Mass-to-charge ratio)High (Structural resolution)
LOD/Sensitivity High (< 0.05%)Very High (< 0.01%)Low (~0.5 - 1.0%)
Reference Std Required for assayNot required for IDNot required (Internal Std used)
Throughput High (5-10 min/run)High (5-10 min/run)Low (15-30 min/sample)
Key Limitation Response factor variationIon suppression effectsHigh sample mass required
Analytical Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate method based on the stage of development.

PurityDecisionTree Start Sample Receipt: This compound Stage Development Stage? Start->Stage EarlyRes Early Research (Synthesis Confirmation) Stage->EarlyRes Small Scale ProcessDev Process Development (Scale-up/GLP) Stage->ProcessDev Kg Scale LCMS LC-MS (ESI+) Confirm Mass [M+H]+ 225/227 Check for di-bromo EarlyRes->LCMS HPLC UHPLC-UV (254 nm) Check % Area > 98% Limit SM < 0.5% ProcessDev->HPLC LCMS->HPLC If Identity Confirmed qNMR 1H-qNMR Absolute Assay (wt%) Residual Solvent check HPLC->qNMR For Potency Assignment Release Batch Release qNMR->Release

Figure 1: Analytical workflow for purity assignment based on development phase.

Detailed Experimental Protocols

Method A: UHPLC-UV (The Workhorse)

Objective: Quantify unreacted starting material (5,6-dimethyl-7-azaindole) and potential regioisomers.

  • Causality: The 7-azaindole ring is basic. Standard neutral mobile phases lead to peak tailing due to interaction with silanols. Acidic modification (Formic acid) is mandatory to protonate the N7 nitrogen, ensuring sharp Gaussian peaks.

  • Stationary Phase: C18 (e.g., Agilent ZORBAX Eclipse Plus, 1.8 µm) provides sufficient hydrophobic selectivity to separate the bromo-product (more lipophilic) from the starting material.

Protocol:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes (Flow: 0.5 mL/min).

  • Detection: UV at 254 nm (aromatic core) and 230 nm (bromo-substituent sensitivity).

  • Sample Prep: Dissolve 1 mg in 1 mL MeOH:H2O (50:50).

Success Criteria:

  • Resolution (Rs) > 2.0 between Starting Material (RT ~2.1 min) and Product (RT ~2.8 min).

  • Symmetry Factor: 0.8 – 1.2.

Method B: 1H-qNMR (The Absolute Reference)

Objective: Determine absolute weight purity (potency) without a reference standard of the analyte.

  • Trustworthiness: This method is self-validating.[1] It relies on the physics of nuclear magnetic resonance where signal integration is directly proportional to the molar ratio.

  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (DMSO2) .

    • Selection Logic: Maleic acid (singlet at ~6.3 ppm) falls in a clean region, avoiding the aromatic protons of azaindole (7.0–8.5 ppm) and the methyl groups (2.0–2.5 ppm).

Protocol:

  • Solvent: DMSO-d6 (Ensures complete solubility of the azaindole).

  • Preparation: Accurately weigh ~10 mg of Sample and ~5 mg of IS into the same vial.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 30 seconds (Critical: must be 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS.[2][3][4]
    
Method C: LC-MS (The Troubleshooter)

Objective: Confirm the bromination state and identify "hidden" co-eluting impurities.

  • Mechanistic Insight: Bromine has a characteristic isotopic pattern (

    
    ).
    
    • Mono-bromo: Mass spectrum shows two peaks of equal height separated by 2 Da (M, M+2).

    • Di-bromo: Mass spectrum shows a 1:2:1 triplet pattern.

    • Des-bromo (Starting Material): Single peak (M-H).

Protocol:

  • Ionization: ESI+ (Electrospray Positive).

  • Scan Range: 100 – 500 m/z.

  • Key Diagnostic Signals:

    • Target Mass: ~225.0/227.0 amu.

    • Look for +16 amu (Oxidation products, N-oxide).

Impurity Fate Mapping

Understanding where impurities originate allows for proactive control. The diagram below maps the synthesis pathway to specific impurity signals.

ImpurityFate SM Starting Material (5,6-Dimethyl-7-azaindole) Reaction Electrophilic Subst. (C3 Position) SM->Reaction Reagent Brominating Agent (NBS or Br2) Reagent->Reaction Product Target: This compound Reaction->Product Major Impurity1 Impurity A: Unreacted SM (Low RT, No Br pattern) Reaction->Impurity1 Incomplete Impurity2 Impurity B: N-Bromo Species (Unstable, reverts to SM) Reaction->Impurity2 Kinetic Product Impurity3 Impurity C: Oxidation (N-Oxide) (M+16, Polar) Product->Impurity3 Air Oxidation

Figure 2: Origin and fate of common impurities in the bromination of dimethyl-7-azaindole.

References

  • BenchChem. (2025).[5][6] A Comparative Guide to Purity Validation: HPLC vs. qNMR. Retrieved from

  • Almac Group. (2024). QNMR – a modern alternative to HPLC for Pharmaceutical Analysis.[7][8] Retrieved from

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